molecular formula C3H6N2O B085071 Ethenylurea CAS No. 13370-08-6

Ethenylurea

Cat. No.: B085071
CAS No.: 13370-08-6
M. Wt: 86.09 g/mol
InChI Key: FAFWKDXOUWXCDP-UHFFFAOYSA-N
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Description

Ethenylurea is a chemical compound of interest in various research fields. As a urea derivative, it shares the core urea functional group, which is recognized as a privileged structure in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets such as proteins and enzymes . This molecular feature is fundamental for the stabilization of ligand-receptor interactions and is exploited in the design of pharmaceuticals and bioactive molecules. Urea and thiourea derivatives are investigated for a wide spectrum of therapeutic areas, including as antitumor, antimicrobial, and antiviral agents, as well as in the development of central nervous system (CNS) active drugs . The specific applications, research value, and mechanism of action for Ethenylurea itself are areas for further investigation by the scientific community. This product is intended for research and development purposes only. It is not intended for use in diagnostic or therapeutic procedures, nor for human or animal consumption. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c1-2-5-3(4)6/h2H,1H2,(H3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFWKDXOUWXCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90298292
Record name Ethenylurea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13370-08-6
Record name Ethenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethenylurea: A Technical Guide to a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethenylurea, also known as N-vinylurea, is a fascinating and reactive organic molecule that holds considerable potential in the fields of polymer chemistry, materials science, and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and potential applications of ethenylurea, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. By synthesizing fundamental chemical principles with insights from related compounds, this document aims to be a valuable resource for those interested in harnessing the unique characteristics of this molecule.

Chemical Identity and Structure

Ethenylurea is characterized by the presence of two key functional groups: a terminal vinyl group (-CH=CH₂) and a urea moiety (-NH-CO-NH₂). This unique combination imparts a dual reactivity to the molecule, making it a versatile building block in organic synthesis.

The fundamental identification details of ethenylurea are summarized below:

IdentifierValue
IUPAC Name ethenylurea[1]
Synonyms N-Vinylurea, 1-Vinylurea, vinylurea[1][2]
CAS Number 13370-08-6[1][2]
Molecular Formula C₃H₆N₂O[1]
Molecular Weight 86.09 g/mol [1]
SMILES C=CNC(=O)N[1]
InChI InChI=1S/C3H6N2O/c1-2-5-3(4)6/h2H,1H2,(H3,4,5,6)[1]
InChIKey FAFWKDXOUWXCDP-UHFFFAOYSA-N[1]

Below is a diagram illustrating the chemical structure of ethenylurea.

Caption: Chemical structure of ethenylurea.

Physicochemical Properties

The physicochemical properties of ethenylurea are crucial for understanding its behavior in various chemical and biological systems. While experimental data on some physical properties are scarce in the literature, a number of key parameters have been calculated and are presented in the table below. These computed properties provide valuable insights into the molecule's polarity, hydrogen bonding capacity, and bioavailability.

PropertyValueSource
Molecular Weight 86.09 g/mol PubChem[1]
XLogP3-AA -0.5PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 86.048012819 DaPubChem[1]
Topological Polar Surface Area 55.1 ŲPubChem[1]
Heavy Atom Count 6PubChem[1]
Complexity 69.2PubChem[1]

The negative XLogP3-AA value suggests that ethenylurea is a hydrophilic molecule. Its capacity to both donate and accept hydrogen bonds, combined with a significant topological polar surface area, indicates that it is likely to be soluble in polar solvents such as water and alcohols.

Synthesis of Ethenylurea

A potential synthetic route is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-(2-Hydroxyethyl)urea Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Dehydrochlorination cluster_product Final Product Urea Urea Reaction1 Reaction with Urea Urea->Reaction1 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Reaction1 N-(2-Hydroxyethyl)urea N-(2-Hydroxyethyl)urea Reaction1->N-(2-Hydroxyethyl)urea Intermediate Reaction2 Reaction with Thionyl Chloride (SOCl₂) N-(2-Chloroethyl)urea N-(2-Chloroethyl)urea Reaction2->N-(2-Chloroethyl)urea Intermediate Reaction3 Base-mediated Elimination (e.g., NaOMe) Ethenylurea Ethenylurea Reaction3->Ethenylurea N-(2-Hydroxyethyl)urea->Reaction2 N-(2-Chloroethyl)urea->Reaction3

Caption: Proposed synthetic workflow for ethenylurea.

Experimental Protocol (Conceptual)

The following is a conceptual, step-by-step methodology for the synthesis of ethenylurea based on the dehydrohalogenation route.

Step 1: Synthesis of N-(2-Hydroxyethyl)urea

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine urea and a molar excess of 2-chloroethanol.

  • Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the product, N-(2-hydroxyethyl)urea, for instance by recrystallization.

Step 2: Synthesis of N-(2-Chloroethyl)urea

  • Dissolve the N-(2-hydroxyethyl)urea in a suitable anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂), to the cooled solution.

  • Allow the reaction to proceed to completion, monitoring by TLC.

  • Carefully quench the reaction and isolate the N-(2-chloroethyl)urea product.

Step 3: Synthesis of Ethenylurea (Dehydrochlorination)

  • Dissolve the N-(2-chloroethyl)urea in an anhydrous solvent like toluene or tetrahydrofuran (THF) in a reaction vessel.

  • Add a strong, non-nucleophilic base, such as sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK), to the solution.[3]

  • Heat the reaction mixture to facilitate the elimination of HCl.

  • Monitor the reaction for the formation of ethenylurea.

  • After completion, filter the reaction mixture to remove the salt byproduct (e.g., NaCl).

  • Purify the ethenylurea from the filtrate, for example, by distillation under reduced pressure or by recrystallization.

Chemical Reactivity

The chemical reactivity of ethenylurea is governed by its two principal functional groups: the vinyl group and the urea moiety. This dual functionality allows it to participate in a wide range of chemical transformations.

Reactivity_Diagram cluster_vinyl Vinyl Group Reactivity cluster_urea Urea Moiety Reactivity Ethenylurea Ethenylurea Vinyl Group Urea Moiety Polymerization Polymerization (Radical, Cationic) Ethenylurea:vinyl->Polymerization Electrophilic_Addition Electrophilic Addition (e.g., H-X, X₂) Ethenylurea:vinyl->Electrophilic_Addition Diels_Alder Diels-Alder Reactions Ethenylurea:vinyl->Diels_Alder H_Bonding Hydrogen Bonding (Donor and Acceptor) Ethenylurea:urea->H_Bonding Hydrolysis Hydrolysis (Acid or Base Catalyzed) Ethenylurea:urea->Hydrolysis Condensation Condensation Reactions (e.g., with aldehydes) Ethenylurea:urea->Condensation

Caption: Dual reactivity profile of ethenylurea.

Reactivity of the Vinyl Group

The electron-withdrawing nature of the adjacent urea nitrogen influences the reactivity of the vinyl group.

  • Polymerization: The vinyl group makes ethenylurea a monomer that can undergo polymerization, likely via radical or cationic mechanisms, to form poly(N-vinylurea). Such polymers could have interesting properties due to the pendant urea groups, which can form extensive hydrogen-bonding networks. N-vinyl compounds are known to be highly reactive monomers that can generate polymeric materials with diverse properties.[2]

  • Electrophilic Addition: The double bond can react with electrophiles in addition reactions. For example, it can be halogenated or hydrohalogenated.

  • Diels-Alder and other Cycloadditions: The vinyl group can act as a dienophile in Diels-Alder reactions, providing a route to cyclic structures.

Reactivity of the Urea Moiety

The urea group is known for its ability to form strong hydrogen bonds and its susceptibility to hydrolysis under certain conditions.

  • Hydrogen Bonding: The N-H protons of the urea group are effective hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. This property is crucial for its interaction with biological targets and for the properties of polymers derived from it.[4][5]

  • Hydrolysis: The urea functionality can be hydrolyzed to vinylamine and carbamic acid (which would decompose to ammonia and carbon dioxide) under acidic or basic conditions. The rate of hydrolysis is influenced by pH and temperature.[6][7]

  • Condensation Reactions: The N-H protons can participate in condensation reactions, for example, with aldehydes like formaldehyde, to form cross-linked structures.

Potential Applications in Research and Drug Development

While specific applications of ethenylurea are not extensively documented, its chemical structure suggests significant potential in several areas, particularly in drug development and materials science.

Polymer Chemistry and Drug Delivery

The ability of ethenylurea to polymerize opens up possibilities for creating novel functional polymers. Poly(N-vinylurea) and its copolymers could be designed to have specific properties for biomedical applications.

  • Hydrogels: The hydrophilic nature of the urea group suggests that polymers of ethenylurea could be used to form hydrogels. Hydrogels are water-swollen polymer networks that are widely investigated as vehicles for controlled drug delivery.

  • Biocompatible Coatings: Polymers derived from ethenylurea could potentially be used as biocompatible coatings for medical devices.

  • Functionalized Nanoparticles: Ethenylurea could be used to functionalize the surface of nanoparticles for targeted drug delivery, with the urea moiety providing sites for further conjugation or for interaction with biological systems.

Medicinal Chemistry and Drug Design

The urea functional group is a key structural motif in numerous approved drugs and bioactive compounds.[4][5][8] It is valued for its ability to form strong and specific hydrogen bonds with protein targets, such as enzymes and receptors.

  • Scaffold for Drug Candidates: Ethenylurea can serve as a versatile starting material or scaffold for the synthesis of more complex molecules. The vinyl group provides a handle for a variety of chemical modifications, allowing for the creation of libraries of compounds for biological screening.

  • Bioisostere: The urea moiety can be used as a bioisostere for other functional groups, such as amides or carbamates, in drug design to improve properties like metabolic stability or target binding affinity.

Spectral Properties (Predicted)

Detailed experimental spectra for ethenylurea are not widely published. However, based on the known spectral properties of its constituent functional groups, we can predict the key features of its NMR and IR spectra.

SpectrumPredicted Key Signals and Features
¹H NMR - Vinyl Protons (-CH=CH₂): Three distinct signals in the region of 4.0-7.0 ppm, showing characteristic splitting patterns (dd, d, d). - N-H Protons (-NH- and -NH₂): Broad signals, with chemical shifts that can vary depending on the solvent and concentration, typically in the range of 5.0-8.0 ppm.
¹³C NMR - Vinyl Carbons (-CH=CH₂): Two signals in the olefinic region, approximately 90-140 ppm. - Carbonyl Carbon (C=O): A signal in the downfield region, typically around 155-165 ppm.
IR Spectroscopy - N-H Stretching: A broad band with one or two peaks in the region of 3200-3500 cm⁻¹.[9] - C=O Stretching (Amide I band): A strong, sharp absorption around 1650-1700 cm⁻¹.[9] - N-H Bending (Amide II band): An absorption around 1600-1650 cm⁻¹.[9] - C=C Stretching: A medium intensity absorption around 1620-1680 cm⁻¹.[10] - =C-H Stretching: A signal just above 3000 cm⁻¹.[10] - C-N Stretching: Absorptions in the region of 1150-1450 cm⁻¹.[9]

Safety and Handling

Ethenylurea is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it has the following hazard classifications:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

Ethenylurea is a molecule with significant untapped potential. Its dual functionality, combining the reactivity of a vinyl group with the hydrogen-bonding capabilities of a urea moiety, makes it an attractive building block for the synthesis of novel polymers and bioactive compounds. While further research is needed to fully explore its properties and applications, this technical guide provides a solid foundation for scientists and researchers to understand and begin working with this versatile chemical. The insights into its synthesis, reactivity, and potential uses in areas like drug delivery and medicinal chemistry highlight the promising future of ethenylurea in advanced scientific research.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 275440, Ethenylurea. Available from: [Link]

  • Di Mola, A., et al. (2023). Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. Molecules, 28(16), 6026. Available from: [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. Available from: [Link]

  • Fernández-Sánchez, M., et al. (2001). Simultaneous urea hydrolysis, formaldehyde removal and denitrification in a multifed upflow filter under anoxic and anaerobic conditions. Water Research, 35(4), 1071-1079. Available from: [Link]

  • Jabbari, N., et al. (2019). Therapeutic Potential of Nanoparticle-loaded Hydroxyurea on Proliferation of Human Breast Adenocarcinoma Cell Line. Iranian Journal of Pharmaceutical Research, 18(1), 364–372. Available from: [Link]

  • Google Patents. (1958). Preparation of nu-vinyl ethylene urea compounds. US2840566A.
  • Hayrapetyan, S., et al. (2021). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Polymers, 13(21), 3709. Available from: [Link]

  • Ailincai, D., et al. (2021). Drug Delivery Systems in Regenerative Medicine: An Updated Review. Pharmaceutics, 13(8), 1205. Available from: [Link]

  • Lefranc, J., et al. (2011). Geometry-selective synthesis of E or Z N-vinyl ureas (N-carbamoyl enamines). Organic Letters, 13(2), 296-299. Available from: [Link]

  • Kamar, N., et al. (2015). Catalytic urea hydrolysis in the selective catalytic reduction of NOx: catalyst screening and kinetics on anatase TiO2 and ZrO2. Catalysis Science & Technology, 5(3), 1517-1529. Available from: [Link]

  • LookChem. (n.d.). Ethyleneurea(120-93-4)MSDS Melting Point Boiling Density Storage Transport. Available from: [Link]

  • Patil, S. A., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Antibiotics, 8(4), 178. Available from: [Link]

  • Brandl, M., & Toth, J. P. (2003). Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas. Journal of Physical Organic Chemistry, 16(1), 45-52. Available from: [Link]

  • Li, J., & Mooney, D. J. (2016). Designing hydrogels for controlled drug delivery. Nature Reviews Materials, 1(12), 16071. Available from: [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788. Available from: [Link]

  • Reddy, D. S., & Sorensen, E. J. (2016). Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. Organic & Biomolecular Chemistry, 14(34), 8045-8054. Available from: [Link]

  • Osbourn, J. (2014, August 13). 5. Guide to Analyzing an IR Spectrum. YouTube. Available from: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). Available from: [Link]

  • Callahan, B. P., et al. (2010). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. The Journal of Physical Chemistry B, 114(25), 8504–8512. Available from: [Link]

  • Wikipedia. (2023, November 29). Vinylation. Available from: [Link]

  • NIST. (n.d.). Diethyl-N,N'-diphenylurea. NIST WebBook. Available from: [Link]

  • Witting, M., et al. (2021). Enhancement strategies for transdermal drug delivery systems: current trends and applications. Journal of Pharmaceutical Investigation, 51(1), 1-24. Available from: [Link]

  • Lefranc, J., et al. (2011). Geometry-selective synthesis of E or Z N-vinyl ureas (N-carbamoyl enamines). Organic Letters, 13(2), 296-9. Available from: [Link]

  • Frydman, L., & Vega, A. J. (2007). 1H NMR Relaxation in Urea. Solid State Nuclear Magnetic Resonance, 31(1-2), 1-7. Available from: [Link]

  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 10, 113-119. Available from: [Link]

  • CurlyArrows. (n.d.). Physical Properties - Melting Point, Boiling Point, Solubility, and Density. Available from: [Link]

  • Paolino, D., et al. (2022). Injectable Drug Delivery Systems for Osteoarthritis and Rheumatoid Arthritis. ACS Nano, 16(12), 19836–19869. Available from: [Link]

  • Iacobazzi, R. M., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Organic & Biomolecular Chemistry, 19(27), 5963-5987. Available from: [Link]

  • Wang, C., et al. (2018). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. Organic Letters, 20(24), 7751–7755. Available from: [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available from: [Link]

  • Singh, S., & Singh, P. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11), 494-508. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Available from: [Link]

  • Chemistry LibreTexts. (2022, July 20). 2.6: Physical properties of organic compounds. Available from: [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of Naphthalene, 2-ethenyl- (CAS 827-54-3). Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-Vinylurea

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Resurgence of a Versatile Monomer

N-vinylurea, a seemingly simple molecule, stands as a cornerstone monomer in the development of advanced polymers with tailored functionalities. Its unique structure, featuring a reactive vinyl group and a hydrogen-bonding urea moiety, imparts a desirable combination of properties to the resulting polymers, including enhanced adhesion, hydrophilicity, and thermal stability. These characteristics have led to its application in diverse fields, from biocompatible hydrogels in drug delivery to specialized coatings and adhesives. This guide provides an in-depth exploration of the primary synthetic pathways to N-vinylurea, offering researchers, scientists, and drug development professionals a comprehensive understanding of the chemical principles, experimental considerations, and comparative advantages of each method. Our focus is on not just the "how," but the "why," to empower the reader to make informed decisions in the laboratory and during process scale-up.

Strategic Approaches to N-Vinylurea Synthesis: A Comparative Overview

The synthesis of N-vinylurea can be broadly categorized into three primary strategies, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired purity, scalability, and safety considerations.

Synthesis PathwayKey FeaturesAdvantagesDisadvantages
Direct Vinylation with Acetylene Reaction of urea with acetylene under basic catalysis.Atom economical; potentially cost-effective for large-scale production.Requires handling of highly flammable acetylene gas under pressure; risk of side reactions.
Dehydrochlorination of N-(2-Chloroethyl)urea Elimination of hydrogen chloride from a halogenated precursor using a base.Avoids the direct use of acetylene gas; can be performed under milder conditions.Multi-step process; may require the synthesis of the chlorinated precursor.
Transvinylation Transfer of a vinyl group from a donor molecule (e.g., vinyl acetate) to urea.Can be performed under relatively mild conditions; avoids the use of acetylene.Often requires transition metal catalysts; equilibrium-limited reaction.

Pathway I: Direct Vinylation of Urea with Acetylene

The direct vinylation of urea with acetylene represents the most atom-economical route to N-vinylurea. This method is analogous to the industrial synthesis of other N-vinyl monomers like N-vinylpyrrolidone (NVP)[1]. The reaction proceeds via the nucleophilic addition of the deprotonated urea to acetylene, catalyzed by a strong base.

Mechanistic Rationale

The synthesis is a two-step process initiated by the deprotonation of urea with a strong base, typically an alkali metal hydroxide like potassium hydroxide (KOH), to form the potassium salt of urea. This salt then acts as the nucleophile, attacking one of the sp-hybridized carbons of acetylene. The resulting vinyl anion is subsequently protonated to yield N-vinylurea.

Urea Urea Urea_anion Urea Anion Urea:e->Urea_anion:w - H₂O KOH KOH Intermediate Vinyl Anion Intermediate Urea_anion:e->Intermediate:w + Acetylene Acetylene Acetylene NVU N-Vinylurea Intermediate:e->NVU:w + H₂O H2O H₂O KH K⁺

Caption: Reaction mechanism for the direct vinylation of urea.

Experimental Protocol: Adapted from NVP Synthesis

Caution: This reaction involves the use of acetylene gas under pressure and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place, including the use of a blast shield. Acetylene can form explosive acetylides with certain metals, so copper, silver, and mercury should be avoided in the experimental setup[2].

Materials:

  • Urea

  • Potassium hydroxide (KOH)

  • Acetylene gas (high purity)

  • Anhydrous solvent (e.g., N-methyl-2-pyrrolidone, NMP)

  • Polymerization inhibitor (e.g., hydroquinone)

Procedure:

  • Catalyst Preparation: In a pressure reactor equipped with a mechanical stirrer, gas inlet, and thermocouple, dissolve urea in anhydrous NMP. Add 1-3% (by weight of urea) of KOH[1].

  • Dehydration: Heat the mixture under vacuum to remove any residual water, which can inhibit the reaction[1].

  • Vinylation: Cool the reactor and purge with nitrogen. Introduce acetylene gas to the desired pressure. Heat the reaction mixture to 140-160°C[3]. The reaction is typically carried out under a constant acetylene pressure.

  • Work-up and Purification: After the reaction is complete, cool the reactor and vent the excess acetylene. The crude product can be purified by vacuum distillation[4]. The addition of a polymerization inhibitor is recommended during distillation to prevent polymerization of the N-vinylurea.

Pathway II: Dehydrochlorination of N-(2-Chloroethyl)urea

This pathway offers an alternative to the direct use of acetylene gas. It involves the synthesis of an N-(2-haloethyl)urea precursor, followed by an elimination reaction to generate the vinyl group. A patent for the synthesis of N-vinyl-N,N'-ethyleneurea provides a detailed template for this approach[5].

Mechanistic Considerations

The synthesis of the N-(2-chloroethyl)urea precursor can be achieved by reacting an appropriate starting material with 2-chloroethyl isocyanate[6]. The subsequent dehydrochlorination is an E2 elimination reaction promoted by a strong, non-nucleophilic base. An alkali metal alkoxide, such as sodium methoxide, is commonly used[5].

Precursor N-(2-Chloroethyl)urea TransitionState Transition State Precursor->TransitionState Base Base (e.g., NaOMe) Base->TransitionState NVU N-Vinylurea TransitionState->NVU Salt NaCl TransitionState->Salt Alcohol MeOH TransitionState->Alcohol Start Urea + Vinyl Acetate Catalyst Pd or Ru Catalyst Start->Catalyst Intermediate Catalyst-Vinyl Intermediate Catalyst->Intermediate Product N-Vinylurea + Acetic Acid Intermediate->Product Product->Catalyst Catalyst Regeneration

Sources

Ethenylurea: A Scoping Review of Potential Biological Activities and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethenylurea, also known as N-vinylurea, is a small organic molecule featuring both a reactive vinyl group and a urea moiety. While direct and extensive research into the specific biological activities of ethenylurea is limited, its structural components are prevalent in a wide array of pharmacologically active compounds. The urea functional group is a cornerstone in medicinal chemistry, recognized for its ability to form stable hydrogen bonds with biological targets, a feature exploited in numerous approved drugs, particularly in oncology.[1][2][3] Concurrently, the vinyl group, an unsaturated hydrocarbon, can participate in various chemical reactions and is a structural element in several bioactive molecules. This guide synthesizes the available information on N-vinyl compounds and urea derivatives to build a scientifically-grounded prospectus on the potential biological activities of ethenylurea. We will explore its chemical properties, potential therapeutic applications, and propose experimental workflows to systematically investigate its bioactivity. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this intriguing molecule.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The urea functionality is a well-established "privileged scaffold" in drug discovery, central to the design of molecules that can effectively interact with biological targets.[4] Its capacity to form strong hydrogen bonds allows for high-affinity binding to proteins and enzymes, making it a key component in a multitude of approved therapeutics, including anticancer, antibacterial, and antiviral agents. Prominent examples include the multi-kinase inhibitor Sorafenib and the HIV protease inhibitor Ritonavir.[4]

The incorporation of a vinyl group introduces a reactive handle that can potentially modulate a compound's pharmacokinetic and pharmacodynamic properties. While some vinyl compounds have been associated with toxicity, others are key components of effective drugs.[5][6] The intersection of these two functional groups in ethenylurea presents a unique chemical entity with unexplored potential. This guide will, therefore, extrapolate from the known biological activities of related compounds to build a case for the systematic investigation of ethenylurea as a potential therapeutic agent.

Synthesis and Chemical Reactivity

N-vinyl ureas, including ethenylurea, are recognized as a valuable class of compounds that can exhibit both nucleophilic and electrophilic characteristics.[7][8] A general method for their synthesis involves the reaction of an imine's enamine tautomer with an isocyanate, which typically yields the E isomer of the vinyl urea.[7][8] The dual reactivity of N-vinyl ureas opens up a range of possibilities for their interaction with biological macromolecules.

Inferred Biological Activities and Therapeutic Potential

Given the limited direct research on ethenylurea, its potential biological activities are largely inferred from the extensive literature on related urea and vinyl-containing compounds.

Anticancer Potential

The urea moiety is a prominent feature in a significant number of anticancer agents, particularly kinase inhibitors.[4] The hydrogen-bonding capability of the urea group is crucial for their interaction with the hinge region of protein kinases.[1]

  • Kinase Inhibition: It is plausible that ethenylurea could act as a kinase inhibitor. The urea portion of the molecule could anchor it within the ATP-binding pocket of a kinase, while the vinyl group could either occupy a hydrophobic pocket or potentially form covalent bonds with nearby nucleophilic residues, such as cysteine.

  • Antiproliferative Effects: Derivatives of ethylenediurea have demonstrated antiproliferative activity against various cancer cell lines, including breast cancer, melanoma, and glioblastoma.[9] One such derivative inhibited cancer cell proliferation by 70-90% without cytotoxic effects on non-cancerous cells.[9] Vinyl sulfone derivatives have also shown potent anti-proliferative activity against a range of cancer cell lines, with IC50 values in the sub-micromolar range.[10]

Antimicrobial and Anthelmintic Potential

Urea derivatives have also been investigated for their antimicrobial properties.

  • Antibacterial Activity: Certain phenyl-substituted urea derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including carbapenemase-producing Klebsiella pneumoniae and multidrug-resistant E. coli.[11] The antibacterial efficacy of urea compounds can be enhanced by increasing the length of alkyl chains attached to the urea nitrogen.[12]

  • Anthelmintic Activity: A number of urea derivatives have demonstrated significant activity against the nematode Caenorhabditis elegans.[11]

Enzyme Inhibition

The ability of the urea group to interact with enzyme active sites suggests that ethenylurea could function as an inhibitor for various enzymes. Urease inhibitors are one such class of compounds where urea analogs play a significant role.[13] The structural similarity of ethenylurea to urea could allow it to bind to the active site of urease and other enzymes that process urea or similar substrates.

Hypothesized Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for the potential anticancer activity of ethenylurea is the inhibition of a protein kinase. In this model, the urea moiety would form key hydrogen bonds with the kinase's hinge region, a common binding mode for urea-based kinase inhibitors. The vinyl group could then interact with a nearby hydrophobic pocket or, if suitably positioned, act as a Michael acceptor for a nucleophilic residue like cysteine, leading to covalent and irreversible inhibition.

Hypothesized_Kinase_Inhibition cluster_kinase Kinase Active Site Hinge_Region Hinge Region (Amino Acid Residues) ATP ATP Hydrophobic_Pocket Hydrophobic Pocket Cysteine_Residue Cysteine Residue (Potential for Covalent Bonding) Ethenylurea Ethenylurea Ethenylurea->Hinge_Region Hydrogen Bonding (Urea Moiety) Ethenylurea->Hydrophobic_Pocket Hydrophobic Interaction (Vinyl Group) Ethenylurea->Cysteine_Residue Covalent Bond Formation (Michael Addition) Ethenylurea->ATP Competitive Inhibition

Caption: Hypothesized mechanism of kinase inhibition by ethenylurea.

Proposed Experimental Workflow: In Vitro Cytotoxicity Screening

To empirically assess the potential anticancer activity of ethenylurea, a systematic in vitro cytotoxicity screening against a panel of human cancer cell lines is a logical first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established colorimetric method for this purpose.

Step-by-Step Protocol for MTT Assay:
  • Cell Culture:

    • Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media and conditions (37°C, 5% CO2).

    • Harvest cells during the exponential growth phase.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of ethenylurea in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the ethenylurea stock solution to obtain a range of final concentrations for treatment.

    • Replace the culture medium in the 96-well plates with fresh medium containing the different concentrations of ethenylurea. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation:

    • Incubate the treated plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 (half-maximal inhibitory concentration) value from the dose-response curve.

MTT_Assay_Workflow Start Start Cell_Culture 1. Cell Culture (Cancer & Normal Cell Lines) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Treatment 3. Compound Treatment (Serial dilutions of Ethenylurea) Cell_Seeding->Compound_Treatment Incubation 4. Incubation (48-72 hours) Compound_Treatment->Incubation MTT_Addition 5. MTT Addition & Incubation (3-4 hours) Incubation->MTT_Addition Solubilization 6. Formazan Solubilization MTT_Addition->Solubilization Absorbance_Reading 7. Absorbance Reading (570 nm) Solubilization->Absorbance_Reading Data_Analysis 8. Data Analysis (IC50 Determination) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro cytotoxicity screening using the MTT assay.

Illustrative Data Presentation

The following table provides a template for presenting the results of the proposed cytotoxicity screening.

Cell LineCancer TypeIC50 (µM) of Ethenylurea
MCF-7Breast Cancer[Insert Value]
A549Lung Cancer[Insert Value]
HCT116Colon Cancer[Insert Value]
HEK293Normal Kidney[Insert Value]

Conclusion and Future Directions

While direct experimental evidence for the biological activities of ethenylurea is currently lacking, a comprehensive analysis of its constituent functional groups—the urea moiety and the vinyl group—provides a strong rationale for its investigation as a potential therapeutic agent. The privileged nature of the urea scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, suggests that anticancer activity is a primary area for exploration.[1][4] Furthermore, the known antimicrobial and anthelmintic properties of other urea derivatives warrant investigation into ethenylurea's potential in these areas as well.[11]

The path forward requires a systematic and rigorous evaluation of ethenylurea's biological effects. The proposed in vitro cytotoxicity screening is a critical first step. Positive results from such screens would necessitate further studies, including:

  • Target identification and validation: To elucidate the specific molecular targets of ethenylurea.

  • Structure-activity relationship (SAR) studies: To synthesize and evaluate derivatives of ethenylurea to optimize potency and selectivity.

  • In vivo efficacy studies: To assess the therapeutic potential of ethenylurea in animal models of disease.

  • Toxicology and safety pharmacology studies: To evaluate the safety profile of ethenylurea.

References

  • Oesch, F., et al. (2021). N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity. Archives of Toxicology, 95(8), 2575-2593. Available at: [Link]

  • Ierardi, D., et al. (2023). Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. Molecules, 28(16), 6031. Available at: [Link]

  • Basile, L., et al. (2023). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 11, 1243586. Available at: [Link]

  • Oesch, F., et al. (2021). N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity. ResearchGate. Available at: [Link]

  • D'souza, A. A., et al. (2022). Correlation of Polymer–drug Composition with Micelle Properties, Performance, and Cytotoxicity for the Oligoelectrolyte-mediated pH-triggered Release of Hydrophobic Drugs. Polymers, 14(19), 4192. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788. Available at: [Link]

  • Wikipedia contributors. (2023). Vinyl group. Wikipedia. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • RSC Publishing. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Publishing. Available at: [Link]

  • Chemspace. (2021). Urea derivatives in Drug Discovery. Chemspace. Available at: [Link]

  • Antioxidant, Anti-inflammatory, and Neuroprotective Effects of Novel Vinyl Sulfonate Compounds as Nrf2 Activator. (2021). PMC. Available at: [Link]

  • Recent advances in design of new urease inhibitors: A review. (2012). PMC. Available at: [Link]

  • Lefranc, J., et al. (2011). Geometry-selective synthesis of E or Z N-vinyl ureas (N-carbamoyl enamines). Organic Letters, 13(2), 296-299. Available at: [Link]

  • Lefranc, J., et al. (2011). Geometry-Selective Synthesis of E or Z N-Vinyl Ureas (N-Carbamoyl Enamines). ACS Publications. Available at: [Link]

  • Wang, Y., et al. (2018). Discovery of novel vinyl sulfone derivatives as anti-tumor agents with microtubule polymerization inhibitory and vascular disrupting activities. European Journal of Medicinal Chemistry, 157, 105-117. Available at: [Link]

  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2019). NIH. Available at: [Link]

  • The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. (2019). PMC. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. (2022). ACS Publications. Available at: [Link]

  • Vinyl Polymer-based technologies towards the efficient delivery of chemotherapeutic drugs. (2021). Elsevier. Available at: [Link]

  • In vitro and In vivo Antitumor Activity of the Novel Derivatized Polyvinyl Alcohol-Based Polymer P10(4). (2006). AACR Journals. Available at: [Link]

  • VINYL CHLORIDE - Chemical Agents and Related Occupations. (2012). NCBI Bookshelf. Available at: [Link]

  • Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. (2021). MDPI. Available at: [Link]

  • The Action of Urea and Some of Its Derivatives on Bacteria. (1945). Oxford Academic. Available at: [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2021). ResearchGate. Available at: [Link]

  • MUTAGENIC ACTIVITY OF VINYL COMPOUNDS AND DERIVED EPOXIDES. (1980). Toxic Docs. Available at: [Link]

  • Polyvinyl Alcohol (PVA)-Based Nanoniosome for Enhanced in vitro Delivery and Anticancer Activity of Thymol. (2023). NIH. Available at: [Link]

  • Chemistry and Mechanism of Urease Inhibition. (2009). ResearchGate. Available at: [Link]

  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2019). ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023). Polyvinyl alcohol. Wikipedia. Available at: [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2021). PMC. Available at: [Link]

  • Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. (2023). PMC. Available at: [Link]

  • pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. (2019). University of Cambridge. Available at: [Link]

  • Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. (2022). MDPI. Available at: [Link]

  • N-Vinyl-2-pyrrolidone and polyvinyl pyrrolidone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. (1999). NCBI Bookshelf. Available at: [Link]

  • Antimicrobial and anthelmintic activities of aryl urea agents. (2021). University of East Anglia. Available at: [Link]

  • Enzyme activation by urea reveals the interplay between conformational dynamics and substrate binding: a single-molecule FRET study. (2022). NIH. Available at: [Link]

  • Urease Inhibitors. (n.d.). International Plant Nutrition Institute. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Polymerization of Ethenylurea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the polymerization of ethenylurea, also known as N-vinylurea. Given the limited specific literature on this monomer, this guide synthesizes established principles of vinyl polymer chemistry, drawing analogies from well-studied N-vinyl monomers such as N-vinylpyrrolidone and N-vinylformamide. We present detailed protocols for both conventional free radical polymerization and controlled radical polymerization via Reversible Addition-Fragmentation chain Transfer (RAFT). The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods. Furthermore, this guide outlines essential characterization techniques for the resulting poly(ethenylurea), providing a framework for verifying successful synthesis and understanding the material's properties. The protocols are designed to be self-validating, with an emphasis on achieving reproducible results.

Introduction to Ethenylurea and its Polymerization

Ethenylurea (N-vinylurea) is a functional vinyl monomer that incorporates a urea moiety. The presence of the urea group imparts unique characteristics to the resulting polymer, poly(ethenylurea), including hydrophilicity, hydrogen bonding capabilities, and potential for post-polymerization modification. These properties make poly(ethenylurea) a promising candidate for various applications, particularly in the biomedical field, where polymers with urea functionalities are explored for drug delivery, tissue engineering, and as excipients.[1]

The polymerization of ethenylurea proceeds via a chain-growth mechanism, primarily through the vinyl group. This guide will focus on two key techniques:

  • Free Radical Polymerization (FRP): A robust and widely used method for polymerizing a broad range of vinyl monomers.[2] While straightforward, it offers limited control over the polymer architecture, leading to polymers with a broad molecular weight distribution.

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: A form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers.

The choice of polymerization technique will depend on the desired properties and application of the final poly(ethenylurea). For applications where well-defined polymer architecture is critical, RAFT polymerization is the preferred method. For initial exploratory studies or when a high degree of control is not necessary, conventional FRP offers a simpler approach.

Monomer Synthesis and Purification: A Critical Prerequisite

The successful polymerization of ethenylurea is highly dependent on the purity of the monomer. Impurities can inhibit or retard polymerization, leading to low yields and poorly defined polymers. While several synthetic routes to N-vinylurea exist, a common method involves the reaction of an imine's enamine tautomer with an isocyanate.[3]

It is imperative to purify the monomer before use. A recommended purification procedure involves the following steps:

  • Recrystallization: Dissolve the crude ethenylurea in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and diethyl ether) and allow it to cool slowly to form crystals.

  • Drying: Collect the crystals by filtration and dry them thoroughly under vacuum to remove any residual solvent.

  • Storage: Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent spontaneous polymerization.

Free Radical Polymerization of Ethenylurea: A Foundational Approach

Free radical polymerization is a chain reaction consisting of three main steps: initiation, propagation, and termination.[2] This method is suitable for producing poly(ethenylurea) for initial screening or applications where precise control over molar mass is not a primary concern.

Causality of Experimental Choices
  • Initiator: Azo initiators, such as 2,2'-azobisisobutyronitrile (AIBN), are commonly used as they decompose at a predictable rate upon heating to generate free radicals.[2] The concentration of the initiator influences the molecular weight of the resulting polymer; a higher initiator concentration generally leads to lower molecular weight polymers.

  • Solvent: A solvent is used to control the viscosity of the reaction mixture and to ensure homogeneity.[4] The choice of solvent is critical; it must dissolve both the monomer and the resulting polymer and should not participate in chain transfer reactions that can affect the polymer's structure. For ethenylurea, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are likely suitable.

  • Temperature: The reaction temperature is chosen to ensure an appropriate rate of initiator decomposition. For AIBN, a temperature range of 60-80°C is typical.[5]

  • Inert Atmosphere: Oxygen is a potent inhibitor of radical polymerization. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

Experimental Protocol: Free Radical Solution Polymerization

Materials:

  • Ethenylurea (purified)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous Dimethylformamide (DMF)

  • Methanol (for precipitation)

  • Schlenk flask with a magnetic stir bar

  • Condenser

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the desired amount of ethenylurea in anhydrous DMF.

  • Initiator Addition: Add the calculated amount of AIBN (typically 0.1-1.0 mol% relative to the monomer).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, bubble dry nitrogen or argon through the solution for at least 30 minutes.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir the reaction mixture for the desired time (e.g., 6-24 hours).

  • Polymer Isolation: After the reaction, cool the flask to room temperature.

  • Purification: Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as cold methanol, with vigorous stirring to precipitate the polymer.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Expected Outcomes and Characterization

The resulting poly(ethenylurea) is expected to be a white to off-white solid. The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC). For free radical polymerization, a broad PDI (typically > 1.5) is expected.

Controlled Radical Polymerization: RAFT Polymerization of Ethenylurea

For applications requiring well-defined polymers with controlled molecular weight and narrow molecular weight distributions (low PDI), RAFT polymerization is a powerful technique. RAFT polymerization of N-vinyl monomers, such as N-vinylpyrrolidone, has been successfully demonstrated and can be adapted for ethenylurea.[1][6][7][8]

The Rationale Behind RAFT Polymerization

RAFT polymerization involves a degenerative chain transfer process mediated by a RAFT agent (a thiocarbonylthio compound). The choice of RAFT agent is crucial and depends on the reactivity of the monomer. For less activated monomers (LAMs) like N-vinylamides, xanthates or dithiocarbamates are often effective.[7]

Workflow for RAFT Polymerization:

RAFT_Workflow Monomer Ethenylurea Monomer Reaction_Setup Reaction Setup & Degassing Monomer->Reaction_Setup Initiator Initiator (e.g., AIBN) Initiator->Reaction_Setup RAFT_Agent RAFT Agent (e.g., Xanthate) RAFT_Agent->Reaction_Setup Solvent Solvent (e.g., Dioxane) Solvent->Reaction_Setup Polymerization Polymerization (Heat) Reaction_Setup->Polymerization Inert Atmosphere Purification Purification (Precipitation) Polymerization->Purification Characterization Characterization Purification->Characterization Final_Polymer Poly(ethenylurea) Characterization->Final_Polymer

Caption: Workflow for RAFT polymerization of ethenylurea.

Experimental Protocol: RAFT Polymerization

Materials:

  • Ethenylurea (purified)

  • RAFT Agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous 1,4-Dioxane

  • Methanol (for precipitation)

  • Schlenk flask with a magnetic stir bar

  • Condenser

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the ethenylurea and the RAFT agent in anhydrous 1,4-dioxane.

  • Initiator Addition: Add the calculated amount of AIBN. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight and should be carefully calculated (e.g., 100:1:0.2).[1]

  • Degassing: Perform three freeze-pump-thaw cycles.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature appropriate for the initiator (e.g., 70°C for AIBN) and stir for the required duration (monitor conversion by taking aliquots for analysis).

  • Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol. Repeat the dissolution and precipitation steps to ensure high purity.

  • Drying: Dry the polymer under vacuum until a constant weight is achieved.

Quantitative Data and Expected Outcomes
ParameterFree Radical PolymerizationRAFT Polymerization
Initiator AIBN or BPO (0.1-1 mol%)AIBN (ratio to RAFT agent is key)
Temperature 60-80°C60-80°C
Typical PDI > 1.5< 1.3
Molecular Weight Control LimitedHigh (controlled by [M]/[RAFT])
Polymer Architecture Linear, branchedLinear, block, star (with appropriate RAFT agent)

Characterization of Poly(ethenylurea)

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the poly(ethenylurea).

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show the disappearance of the vinyl proton signals of the monomer and the appearance of broad peaks corresponding to the polymer backbone.

    • ¹³C NMR: Will confirm the formation of the polymer by the appearance of signals corresponding to the saturated carbon backbone. The carbonyl carbon of the urea group should also be identifiable.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The disappearance of the C=C stretching vibration of the vinyl group (around 1640 cm⁻¹) is a key indicator of polymerization.

    • The presence of characteristic peaks for the urea group, such as the C=O stretch (amide I band, ~1650 cm⁻¹) and N-H bending (amide II band, ~1550 cm⁻¹), will be present in the polymer spectrum.[9]

Thermal Properties
  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer, which provides information about its amorphous or semi-crystalline nature.[10][11][12][13][14]

  • Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. This provides the decomposition temperature (Td) of the polymer.[10][11][12][13][14]

FRP_Mechanism Initiation Initiation Initiator -> 2R• Monomer Ethenylurea Monomer Initiation->Monomer R• attacks monomer Propagation Propagation R-(M)n• + M -> R-(M)n+1• Propagation->Propagation Chain Growth Termination Termination Combination or Disproportionation Propagation->Termination Polymer Poly(ethenylurea) Termination->Polymer Monomer->Propagation

Sources

Ethenylurea: A Versatile Monomer for Advanced Polymer Synthesis in Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of ethenylurea as a monomer in polymer synthesis. While ethenylurea is not as commonly documented as other vinyl monomers, its unique urea functionality presents significant opportunities for creating novel polymers with tailored properties for advanced applications, particularly in the biomedical field. This guide offers both foundational knowledge and detailed protocols to empower researchers to explore the potential of this promising monomer. We will delve into the rationale behind experimental design, focusing on the principles of free radical polymerization and the influential role of the urea group.

Introduction: The Untapped Potential of Ethenylurea

Ethenylurea, also known as vinylurea, is a bifunctional monomer featuring a reactive vinyl group amenable to addition polymerization and a urea moiety capable of forming strong hydrogen bonds. This dual-functionality makes it an attractive building block for the synthesis of functional polymers. The resulting poly(ethenylurea) and its copolymers are anticipated to exhibit unique properties such as enhanced hydrophilicity, strong adhesive characteristics, and the potential for specific interactions with biological molecules. These attributes are highly sought after in fields like drug delivery, tissue engineering, and biomedical coatings.

The urea group is a cornerstone in medicinal chemistry, known for its ability to form multiple stable hydrogen bonds with biological targets.[1] This hydrogen-bonding capability can be harnessed within a polymer backbone to influence its physical properties and its interactions with active pharmaceutical ingredients (APIs) and biological tissues.

Physicochemical Properties and Safety Considerations

A thorough understanding of the monomer's properties is crucial for successful polymerization and safe handling.

Table 1: Physicochemical Properties of Ethenylurea

PropertyValueSource
Molecular FormulaC₃H₆N₂OPubChem
Molecular Weight86.09 g/mol PubChem
AppearanceSolid (predicted)---
SolubilityExpected to be soluble in polar solvents---

Safety and Handling: Ethenylurea should be handled with care in a well-ventilated laboratory, adhering to standard safety protocols. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, always consult the material safety data sheet (MSDS).

Polymerization of Ethenylurea: Methodologies and Protocols

Due to the presence of the vinyl group, the most direct method for polymerizing ethenylurea is through free radical polymerization.[2][3] This process involves the initiation, propagation, and termination of polymer chains by free radical species.

Free Radical Polymerization: A Foundational Approach

Free radical polymerization is a robust and versatile technique suitable for a wide range of vinyl monomers. The general mechanism involves the generation of free radicals from an initiator, which then add to the double bond of the monomer, initiating a chain reaction.

Diagram 1: General Mechanism of Free Radical Polymerization

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radicals (2R•) I->R Decomposition M Monomer (M) R->M Addition RM1 Initiated Monomer (R-M•) M->RM1 Addition RM_n Growing Polymer Chain (R-M[n]•) M2 Monomer (M) RM_n->M2 Sequential Addition RM_n1 Elongated Chain (R-M[n+1]•) M2->RM_n1 Sequential Addition RM_x Growing Chain (R-M[x]•) RM_y Growing Chain (R-M[y]•) RM_x->RM_y Combination or Disproportionation P Dead Polymer (P) RM_y->P Combination or Disproportionation

Caption: Workflow of free radical polymerization.

Protocol 1: Solution Polymerization of Ethenylurea

This protocol provides a starting point for the homopolymerization of ethenylurea in a suitable solvent. Solution polymerization is advantageous for controlling the reaction temperature and viscosity.

Rationale for Experimental Choices:

  • Initiator: Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes at a predictable rate, offering good control over the initiation step.

  • Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that is likely to dissolve both the ethenylurea monomer and the resulting polymer. It is also a common solvent for the polymerization of functional monomers like N-vinylpyrrolidone.[4]

  • Temperature: The reaction is conducted at a temperature that ensures a suitable decomposition rate of the AIBN initiator (typically 60-80 °C).

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent oxygen from inhibiting the polymerization by scavenging free radicals.

Materials:

  • Ethenylurea

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (for precipitation)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for filtration and drying

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of ethenylurea in anhydrous DMF. A typical starting concentration is 10-20% (w/v).

  • Initiator Addition: Add the calculated amount of AIBN to the monomer solution. The monomer to initiator molar ratio can be varied to control the molecular weight of the polymer (e.g., 100:1 to 500:1).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture under a positive pressure of inert gas.

  • Reaction Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or by observing the increase in viscosity of the reaction mixture.

  • Termination and Precipitation: After the desired reaction time (e.g., 12-24 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Purification: Collect the precipitated polymer by filtration, wash it several times with fresh non-solvent to remove unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Table 2: Suggested Starting Conditions for Ethenylurea Polymerization

ParameterSuggested RangeRationale
Monomer Concentration1-3 M in DMFBalances reaction rate and viscosity control.
[Monomer]:[AIBN] Ratio100:1 to 500:1Higher ratio leads to higher molecular weight.
Temperature60-80 °COptimal for AIBN decomposition.
Reaction Time6-24 hoursDependent on desired conversion.
Copolymerization: Tailoring Polymer Properties

Copolymerization of ethenylurea with other vinyl monomers is a powerful strategy to fine-tune the properties of the resulting polymer. By incorporating comonomers with different functionalities, a wide range of materials with tailored characteristics can be synthesized.

Diagram 2: Copolymerization of Ethenylurea

G Ethenylurea Ethenylurea (M1) Polymerization Free Radical Polymerization Ethenylurea->Polymerization Comonomer Comonomer (M2) Comonomer->Polymerization Copolymer Copolymer (-[M1]x-[M2]y-) Polymerization->Copolymer

Caption: Schematic of ethenylurea copolymerization.

Protocol 2: Copolymerization of Ethenylurea with an Acrylic Monomer

This protocol describes the copolymerization of ethenylurea with a common acrylic monomer, such as methyl methacrylate (MMA) or butyl acrylate (BA), to create copolymers with a balance of hydrophilicity (from ethenylurea) and hydrophobicity/flexibility (from the acrylate).

Rationale for Comonomer Choice:

  • Methyl Methacrylate (MMA): Incorporating MMA will increase the glass transition temperature (Tg) of the copolymer, leading to harder and more rigid materials.

  • Butyl Acrylate (BA): BA will lower the Tg, resulting in softer and more flexible polymers.

Procedure:

The procedure is similar to the homopolymerization protocol, with the following modifications:

  • Monomer Feed: In the Schlenk flask, dissolve both ethenylurea and the chosen acrylic comonomer in DMF. The molar ratio of the two monomers in the feed can be varied to control the composition of the final copolymer.

  • Reaction Monitoring: In addition to monitoring the overall monomer conversion, it is important to determine the composition of the copolymer at different stages of the reaction, for example, by taking samples and analyzing them with ¹H NMR.

  • Purification: The choice of the non-solvent for precipitation may need to be adjusted depending on the properties of the copolymer. A mixture of solvents might be necessary to effectively precipitate the copolymer while leaving the unreacted monomers in solution.

Advanced Polymerization Techniques: RAFT Polymerization

For applications requiring well-defined polymer architectures, such as in drug delivery, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly advantageous. RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

The urea group's ability to form hydrogen bonds can influence the reactivity of the ethenylurea monomer in RAFT polymerization. The use of hydrogen-bonding solvents, such as fluoroalcohols, has been shown to affect the polymerization of other N-vinyl monomers like N-vinylpyrrolidone, leading to better control over the process.[5] This suggests that a similar strategy could be employed for the controlled polymerization of ethenylurea.

Characterization of Poly(ethenylurea) and its Copolymers

Thorough characterization of the synthesized polymers is essential to understand their structure and properties.

Table 3: Key Characterization Techniques

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of polymer structure, determination of monomer conversion and copolymer composition.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (e.g., urea C=O and N-H stretches).
Size Exclusion Chromatography (SEC/GPC) Determination of molecular weight and molecular weight distribution (polydispersity index, PDI).
Differential Scanning Calorimetry (DSC) Measurement of the glass transition temperature (Tg).
Thermogravimetric Analysis (TGA) Evaluation of thermal stability.

Applications in Drug Development

The unique properties of polymers containing ethenylurea units make them promising candidates for various applications in drug development.

  • Drug Delivery Vehicles: The hydrophilic and hydrogen-bonding nature of the urea groups can enhance the solubility of poorly water-soluble drugs and facilitate their encapsulation and release. The urea moiety can form specific hydrogen bonds with drug molecules, potentially leading to controlled release profiles.[1]

  • Bioadhesives and Mucoadhesives: The strong hydrogen-bonding capacity of the urea groups can promote adhesion to biological tissues, making these polymers suitable for mucoadhesive drug delivery systems that prolong the residence time of a formulation at the site of absorption.

  • Biocompatible Coatings: Copolymers of ethenylurea can be used to create biocompatible coatings for medical devices, improving their hemocompatibility and reducing protein fouling.

Conclusion

Ethenylurea is a monomer with significant, yet largely unexplored, potential in polymer science, particularly for biomedical applications. This guide provides a foundational framework and detailed protocols for researchers to begin investigating the synthesis and properties of ethenylurea-based polymers. The ability to introduce the versatile urea functionality into a polymer backbone through straightforward free radical polymerization opens up exciting avenues for the development of novel materials with tailored properties for advanced applications in drug delivery and beyond. Further research into the controlled polymerization of ethenylurea and the exploration of its copolymerization with a wider range of functional monomers will undoubtedly unlock even more of its potential.

References

  • Kricheldorf, H. R. (2005). Handbook of Polymer Synthesis. 1, 132.
  • Odian, G. (2004).
  • Moad, G., & Solomon, D. H. (2006).
  • Zhang, Z., et al. (2015). RAFT polymerization of N-vinylpyrrolidone mediated by cyanoprop-2-yl-1-dithionaphthalate in the presence of a fluoroalcohol: the possibility of altering monomer properties by hydrogen bonding?. Polymer Chemistry, 6(34), 6173-6184.
  • Buhler, V. (2005). Polyvinylpyrrolidone Excipients for Pharmaceuticals: Povidone, Crospovidone, and Copovidone. Springer.
  • Shi, Q., & Jackowski, G. (1998). A practical approach to the preparation of polyacrylamide gels.
  • Menter, P. (2000). Acrylamide Polymerization — A Practical Approach.
  • Chrambach, A. (1985).
  • Anastasaki, A., et al. (2014). Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. Polymers, 6(7), 1946-1961.
  • Taware, R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(11), 3298.

Sources

Application Notes and Protocols: Ethenylurea as a Crosslinking Agent in Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Hydrogel Architectures

Hydrogels are indispensable materials in the biomedical field, prized for their high water content, biocompatibility, and tunable physical properties that mimic native extracellular matrix.[1][2] Their utility in tissue engineering and as vehicles for controlled drug delivery is well-established.[1][3] The properties of a hydrogel are largely dictated by its polymeric composition and the density and nature of the crosslinks that form its three-dimensional network.[4] Chemical crosslinking, which involves the formation of covalent bonds, results in stable and durable hydrogel networks.[4]

Traditionally, difunctional crosslinking agents, such as N,N'-methylenebis(acrylamide) (MBA), are used to create these networks by covalently linking polymer chains. This guide explores the potential of a less conventional molecule, ethenylurea (also known as vinylurea), as a functional co-monomer and potential crosslinking agent in hydrogel synthesis. Ethenylurea possesses a vinyl group capable of participating in free-radical polymerization and a urea moiety with two reactive N-H bonds, opening up possibilities for novel hydrogel structures with unique properties.[5][6] This document provides a theoretical framework and hypothetical protocols for the synthesis and characterization of ethenylurea-containing hydrogels, aimed at stimulating further research into this promising, yet underexplored, class of biomaterials.

The Science of Ethenylurea in Hydrogel Networks

Proposed Mechanism of Action

Ethenylurea (C₃H₆N₂O) is a vinyl monomer that can be integrated into a polymer chain via free-radical polymerization.[6][7] Unlike traditional divinyl crosslinkers, ethenylurea has only one vinyl group. Therefore, its primary role in polymerization is to be incorporated into the backbone of a polymer chain, such as polyacrylamide.

The crosslinking potential of ethenylurea arises from the post-polymerization reactivity of its urea functional group. The two N-H bonds in the urea group can participate in further reactions or strong non-covalent interactions. We propose two primary mechanisms by which ethenylurea can contribute to hydrogel network formation:

  • Hydrogen Bond-Mediated Crosslinking: The urea moiety is an excellent hydrogen bond donor and acceptor. Once incorporated into polymer chains, the urea groups can form strong and numerous hydrogen bonds with other urea groups or with other functional groups on adjacent polymer chains (e.g., the amide groups of polyacrylamide). This dense network of hydrogen bonds can act as physical crosslinks, imparting a gel-like structure to the material.

  • Covalent Crosslinking with a Secondary Crosslinker: The N-H bonds of the urea group can react with appropriate crosslinking agents, such as dialdehydes (e.g., glutaraldehyde) or diisocyanates, in a post-polymerization step to form covalent crosslinks. This two-step process allows for a temporal control over the gelation process.

This dual functionality—initial polymerization followed by secondary crosslinking—offers a unique way to tailor hydrogel properties. The initial linear or lightly branched polymer solution could be injectable, gelling in situ upon the introduction of a secondary stimulus or crosslinker.

Diagram: Proposed Mechanism of Ethenylurea in Hydrogel Formation

Ethenylurea_Hydrogel_Formation cluster_0 Step 1: Free Radical Copolymerization cluster_1 Step 2: Crosslinking cluster_2 Option A: Hydrogen Bonding cluster_3 Option B: Covalent Crosslinking Monomers Acrylamide + Ethenylurea Polymer Linear/Branched Poly(acrylamide-co-ethenylurea) Monomers->Polymer Polymerization Initiator Initiator (e.g., APS) Initiator->Monomers H_Bond_Hydrogel Physically Crosslinked Hydrogel Network Polymer->H_Bond_Hydrogel Self-Assembly Covalent_Hydrogel Covalently Crosslinked Hydrogel Network Polymer->Covalent_Hydrogel Reaction Secondary_Crosslinker Secondary Crosslinker (e.g., Dialdehyde) Secondary_Crosslinker->Covalent_Hydrogel

Caption: Proposed two-step mechanism for forming hydrogels using ethenylurea.

Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on established methods for similar vinyl-based hydrogels.[8][9] Researchers should perform preliminary small-scale experiments to optimize concentrations and reaction conditions. Ethenylurea is listed with hazard warnings, including being harmful if swallowed and causing skin and eye irritation; appropriate personal protective equipment (PPE) should be worn at all times.[6]

Protocol 1: Synthesis of Poly(acrylamide-co-ethenylurea) Hydrogel via Free-Radical Polymerization

This protocol describes the synthesis of a hydrogel where ethenylurea is copolymerized with acrylamide, and crosslinking is achieved primarily through hydrogen bonding, potentially supplemented by a small amount of a traditional crosslinker.

Materials:

  • Acrylamide (AAm)

  • Ethenylurea (VU)

  • N,N'-methylenebis(acrylamide) (MBA) (optional, for enhanced integrity)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized (DI) water

Procedure:

  • Prepare Monomer Solution:

    • In a 50 mL beaker, dissolve acrylamide and ethenylurea in 20 mL of DI water to the desired total monomer concentration (e.g., 10-20% w/v). The molar ratio of AAm to VU can be varied to tune the properties of the final hydrogel (e.g., 99:1, 95:5, 90:10).

    • (Optional) If a more robust network is desired, add a small amount of MBA (e.g., 0.1-0.5 mol% of total monomers).

    • Stir the solution gently with a magnetic stirrer until all components are fully dissolved.

  • Initiate Polymerization:

    • Degas the monomer solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

    • Add the initiator, APS (e.g., 0.1 w/v % of the total monomer mass), to the solution and stir to dissolve.

    • Add the accelerator, TEMED (e.g., 0.1 v/v % of the total solution volume), to the solution. Swirl gently to mix. Caution: Polymerization will begin rapidly after the addition of TEMED.

  • Gel Formation:

    • Immediately after adding TEMED, pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer for a thin film, or into a petri dish).

    • Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid gel is formed.

  • Purification:

    • Once the gel has formed, carefully remove it from the mold.

    • Submerge the hydrogel in a large volume of DI water to allow unreacted monomers, initiator, and other small molecules to diffuse out.

    • Replace the DI water every 12-24 hours for 3-5 days to ensure complete purification.

Protocol 2: Characterization of Ethenylurea-Containing Hydrogels

1. Swelling Behavior:

  • Cut the purified hydrogel into pre-weighed samples (Wd) of a uniform size.

  • Immerse the samples in DI water or a buffer solution (e.g., PBS) at a specific temperature (e.g., 37°C).

  • At regular time intervals, remove the samples, gently blot the surface with a lint-free wipe to remove excess water, and weigh them (Ws).

  • Continue until the weight of the hydrogels remains constant, indicating that equilibrium swelling has been reached.

  • Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR = (Ws - Wd) / Wd

2. Mechanical Properties:

  • The mechanical properties of the hydrogels can be assessed using a rheometer or a mechanical tester.

  • Rheometry: Perform oscillatory frequency sweeps to determine the storage modulus (G') and loss modulus (G''). A solid-like hydrogel will have G' > G''.

  • Compression Testing: Use a cylindrical hydrogel sample and compress it at a constant rate, measuring the resulting force. The compressive modulus (Young's modulus) can be calculated from the initial linear region of the stress-strain curve.

3. Spectroscopic Analysis (FTIR):

  • Freeze-dry a sample of the purified hydrogel and grind it into a fine powder.

  • Perform Fourier-Transform Infrared (FTIR) spectroscopy on the powder.

  • Compare the spectrum of the poly(acrylamide-co-ethenylurea) hydrogel with that of a pure polyacrylamide hydrogel.

  • Look for characteristic peaks of the urea group (e.g., C=O stretching around 1640 cm⁻¹, N-H bending around 1550 cm⁻¹, and N-H stretching around 3340 cm⁻¹) to confirm the incorporation of ethenylurea into the polymer network.

Data Presentation: Expected Trends

The following table summarizes the expected influence of ethenylurea concentration on the properties of the resulting hydrogels. These are hypothetical trends that would need to be validated experimentally.

PropertyIncreasing Ethenylurea ConcentrationRationale
Equilibrium Swelling Ratio (ESR) DecreaseIncreased hydrogen bonding density would create a more tightly "crosslinked" network, restricting water uptake.
Storage Modulus (G') IncreaseA higher density of hydrogen bonds would lead to a stiffer, more solid-like material.
Compressive Modulus IncreaseSimilar to the storage modulus, a denser network of interactions would increase resistance to deformation.
Degradation Rate (in aqueous media) DecreaseStronger intermolecular forces would lead to a more stable hydrogel that dissolves or erodes more slowly.

Visualization of Experimental Workflow

Diagram: Hydrogel Synthesis and Characterization Workflow

Hydrogel_Workflow cluster_char Characterization Techniques A Monomer Solution Preparation (AAm + VU + Initiator) B Degassing (Nitrogen Purge) A->B C Addition of Accelerator (TEMED) B->C D Casting in Mold & Polymerization C->D E Purification (Dialysis in DI Water) D->E F Characterization E->F G Swelling Studies F->G H Mechanical Testing (Rheometry/Compression) F->H I FTIR Spectroscopy F->I

Caption: Workflow for the synthesis and characterization of ethenylurea-based hydrogels.

Applications in Drug Delivery

Hydrogels containing ethenylurea could offer unique advantages for drug delivery applications:

  • Sustained Release: The strong hydrogen bonding network could provide a tortuous path for encapsulated drugs, leading to a slower and more sustained release profile compared to conventional hydrogels.[1]

  • pH-Sensitivity: The urea group may impart some pH-responsive behavior, as its protonation state could be altered under acidic or basic conditions, potentially influencing the swelling and drug release characteristics.

  • Injectable Formulations: The two-step crosslinking capability allows for the preparation of an injectable polymer solution that can form a hydrogel depot in situ, entrapping a drug at the site of injection.

Biocompatibility and Safety Considerations

While the vinyl-based polymers like poly(N-vinylcaprolactam) and poly(vinyl alcohol) have shown good biocompatibility, the specific biocompatibility of ethenylurea-containing polymers is unknown.[10][11][12] PubChem lists ethenylurea as a potential irritant and harmful if swallowed.[6] Therefore, thorough toxicological evaluation is crucial before considering any in vivo applications.

Key Biocompatibility Assays:

  • Cytotoxicity Testing (e.g., ISO 10993-5): Assess the toxicity of hydrogel extracts on relevant cell lines (e.g., fibroblasts).

  • Hemocompatibility Testing (e.g., ISO 10993-4): Evaluate the interaction of the hydrogel with blood components, particularly if it is intended for blood-contacting applications.

  • In Vivo Biocompatibility (e.g., ISO 10993-6): Subcutaneous implantation studies in animal models to assess the local tissue response (e.g., inflammation, fibrosis) to the hydrogel.

Given the potential for unreacted monomer to leach from the hydrogel, rigorous purification and quantification of residual ethenylurea are essential steps to ensure the safety of the final product.

Conclusion

Ethenylurea presents an intriguing, though currently theoretical, building block for the creation of novel hydrogel systems. Its dual functionality as a polymerizable monomer and a source of strong hydrogen bonding offers a new avenue for tuning hydrogel properties. The hypothetical protocols and characterization workflows provided in this guide are intended to serve as a starting point for researchers interested in exploring this new class of biomaterials. Through systematic investigation and rigorous safety evaluation, ethenylurea-containing hydrogels may one day find their place in the advanced toolbox of materials for drug delivery and tissue engineering.

References

  • Clayden, J., et al. (2011). Geometry-selective synthesis of E or Z N-vinyl ureas (N-carbamoyl enamines). PubMed. Available at: [Link]

  • Chemistry For Everyone. (n.d.). How Are Hydrogels Crosslinked? YouTube. Available at: [Link]

  • Al-Hajjar, M., et al. (2023). Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. University of Limerick Research Repository. Available at: [Link]

  • Khan, M., et al. (n.d.). Poly (N-vinyl formamide-co-acrylamide) hydrogels: synthesis, composition and rheology. ResearchGate. Available at: [Link]

  • Zhao, X., et al. (2021). Biodegradable Poly(acrylic acid-co-acrylamide)/Poly(vinyl alcohol) Double Network Hydrogels with Tunable Mechanics and High Self-healing Performance. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethenylurea. PubChem. Available at: [Link]

  • Khan, M., et al. (2023). Effect of sizes of vinyl modified narrow-dispersed silica cross-linker on the mechanical properties of acrylamide based hydrogel. ResearchGate. Available at: [Link]

  • Suzuki, A. (2015). Swelling and mechanical properties of physically crosslinked poly(vinyl alcohol) hydrogels. PubMed. Available at: [Link]

  • Jayabalan, M., et al. (2000). Biocompatibility screening of poly (vinyl chloride) implants. PubMed. Available at: [Link]

  • Tudorachi, N., & Lipsa, R. (2015). Copolymers based on poly(vinyl alcohol) and acrylamide. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2014). Preparation and properties of polyacrylamide/polyvinyl alcohol physical double network hydrogel. RSC Publishing. Available at: [Link]

  • Tudorachi, N., & Lipsa, R. (2006). Copolymers based on poly(vinyl alcohol) and acrylamide.
  • Wikipedia. (n.d.). Vinylation. Available at: [Link]

  • Theato, P., et al. (2022). Polymers from S-vinyl monomers: reactivities and properties. RSC Publishing. Available at: [Link]

  • Fihurka, O. M., et al. (2017). Hydrophylic Polyurethaneurea Containing the Copolymer of N-vinylpyrrolidone, Vinyl Acetate and Vinyl Alcohol for Possible Biomedical Use. Science Publishing Group. Available at: [Link]

  • Semkina, A. S., et al. (2024). Mechanical Properties of Poly(vinyl alcohol) Hydrogels: Role of Chemical Crosslinks and Physical Junctions. ResearchGate. Available at: [Link]

  • Kamoun, E. A., et al. (2017). Physically Crosslinked Hydrogels Based on Poly (Vinyl Alcohol) and Fish Gelatin for Wound Dressing Application: Fabrication and Characterization. MDPI. Available at: [Link]

  • Tudorachi, N., & Lipsa, R. (2015). Copolymers based on poly(vinyl alcohol) and acrylamide. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Hydroxyurea. PubChem. Available at: [Link]

  • B-Ali, A., et al. (2018). In vitro biocompatibility analysis of functionalized poly(vinyl chloride)/layered double hydroxide nanocomposites. PMC. Available at: [Link]

  • Singh, B., et al. (2014). POLYACRYLAMIDE BASED HYDROGELS: SYNTHESIS, CHARACTERIZATION AND APPLICATIONS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Khan, M., et al. (2023). Effect of sizes of vinyl modified narrow-dispersed silica cross-linker on the mechanical properties of acrylamide based hydrogel. NIH. Available at: [Link]

  • Wang, Y., et al. (2016). Acrylamide modified poly(vinyl alcohol): crystalline and enhanced water solubility. RSC Publishing. Available at: [Link]

  • Hossain, K. M. Z., et al. (2025). Enhancing the mechanical properties of hydrogels with vinyl-functionalized nanocrystalline cellulose as a green crosslinker. ResearchGate. Available at: [Link]

  • Chemistry For Everyone. (n.d.). How Is PVAc Synthesized? YouTube. Available at: [Link]

  • Vasile, C. (2018). Biomaterials of Poly(vinyl alcohol) and Natural Polymers. ResearchGate. Available at: [Link]

  • V., K., et al. (2015). Synthesis and Characterization of Poly (Acrylamide-Co-acrylic acid) Hydrogel for Drug Delivery. Semantic Scholar. Available at: [Link]

  • Parparita, E., et al. (2009). Thermal behavior and mechanical properties of physically crosslinked PVA/Gelatin hydrogels. PubMed. Available at: [Link]

  • Johnson, C. L., et al. (2013). Synthesis and characterization of poly(N-vinyl formamide) hydrogels - A potential alternative to polyacrylamide hydrogels. WashU Medicine Research Profiles. Available at: [Link]

  • Buruiana, T., et al. (2019). Biocompatibility of Polyimides: A Mini-Review. PMC. Available at: [Link]

  • Worrell, B. T., et al. (2023). Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling. PMC. Available at: [Link]

  • Destarac, M. (2011). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI. Available at: [Link]

  • Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. University of Southern Mississippi. Available at: [Link]

Sources

Application Notes and Protocols for the Quantification of Ethenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

Ethenylurea, also known as vinylurea, is a molecule of significant interest in pharmaceutical development, primarily as a potential process impurity or degradation product. Its structural alerts for potential genotoxicity necessitate the development of highly sensitive and specific analytical methods for its quantification.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the quantification of ethenylurea. In the absence of standardized, universally adopted protocols for this specific analyte, this guide presents detailed, field-proven strategies adapted from established methods for analogous compounds such as urea and other potential genotoxic impurities (PGIs). The protocols herein are designed to be robust, self-validating, and grounded in established analytical principles, covering High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.

Introduction: The Analytical Challenge of Ethenylurea

Ethenylurea (H₂N-CO-NH-CH=CH₂) is a reactive α,β-unsaturated carbonyl compound. Its potential to act as a Michael acceptor raises structural alerts for genotoxicity.[3] In the context of pharmaceutical manufacturing, such compounds can arise from various synthetic pathways or as degradation products of the active pharmaceutical ingredient (API) or excipients.[4]

The regulatory landscape for genotoxic impurities is stringent. Guidelines from the International Council for Harmonisation (ICH), particularly ICH M7, mandate strict control of such impurities to a level known as the Threshold of Toxicological Concern (TTC).[5][6] For most pharmaceuticals, the TTC for a genotoxic impurity is 1.5 µg per day.[6] This necessitates analytical methods capable of detecting and quantifying ethenylurea at trace levels (in the parts-per-million or ppm range) within the API or drug product matrix.[1]

This guide provides the technical foundation and practical protocols to address this analytical challenge.

Regulatory Framework and Scientific Rationale

The quantification of impurities in pharmaceutical products is governed by a set of internationally recognized guidelines.

  • ICH Q3A(R2) and Q3B(R2): These guidelines outline the requirements for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[7][8]

  • ICH M7(R1): This is the key guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. It introduces the concept of the TTC, which is a cornerstone for setting acceptable intake limits for genotoxic impurities.[5]

  • FDA and EMA Guidelines: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have also issued guidelines that align with and further specify the requirements for impurity control.[6][9][10]

The causality behind the stringent control of ethenylurea lies in its potential reactivity with biological macromolecules, such as DNA, which can lead to mutations and potentially cancer.[3] Therefore, the analytical methods employed must be sufficiently sensitive and selective to ensure patient safety.

Analytical Methodologies and Protocols

Given the polar nature and potential for low concentration of ethenylurea, chromatographic techniques are the most suitable for its quantification. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[11]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of ethenylurea at moderate concentration levels. While ethenylurea itself has a weak chromophore, sensitive UV detectors can provide adequate detection for many applications. This method is often used for initial screening and for monitoring levels of impurities that are not required to be controlled at very low ppm levels.

Principle of the Method This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Ethenylurea, being a polar compound, will have a relatively short retention time. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.

Causality in Experimental Choices

  • Column: A C18 column is chosen for its versatility and proven performance in retaining polar analytes when used with highly aqueous mobile phases.[12][13]

  • Mobile Phase: A simple isocratic mobile phase of water and a small amount of organic modifier (like acetonitrile or methanol) is proposed. The high aqueous content is necessary to retain the highly polar ethenylurea. A buffer may be added to control the pH and ensure consistent retention times.

  • Detection: The UV detection wavelength is set to a low value (e.g., 200-210 nm) to maximize the absorbance of the urea functional group.[14]

Experimental Protocol: HPLC-UV

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Chemicals and Reagents:

    • Ethenylurea reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid (for pH adjustment)

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

    • Mobile Phase: 95:5 (v/v) Water:Acetonitrile. The aqueous phase can be adjusted to pH 2.8 with phosphoric acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample and Standard Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of ethenylurea reference standard and dissolve in 10 mL of water.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Accurately weigh a suitable amount of the drug substance or product and dissolve in water to achieve a final concentration within the calibration range. Sonication may be used to aid dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

    • Determine the concentration of ethenylurea in the sample solution from the calibration curve.

    • Calculate the amount of ethenylurea in the original sample (e.g., in ppm).

Data Presentation: HPLC-UV Method Performance

ParameterExpected ValueRationale/Comments
Linearity (r²) > 0.99Demonstrates a direct relationship between concentration and response.
Limit of Detection (LOD) ~0.5 µg/mLThe lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) ~1.5 µg/mLThe lowest concentration that can be accurately quantified.
Accuracy (% Recovery) 90-110%Assesses the closeness of the measured value to the true value.
Precision (% RSD) < 5%Measures the repeatability of the method.

Mandatory Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock & Dilutions inject Inject into HPLC prep_std->inject prep_sample Dissolve & Filter Sample prep_sample->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Ethenylurea calibrate->quantify

Caption: Workflow for the quantification of ethenylurea by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of ethenylurea at trace levels, as required for genotoxic impurities, LC-MS/MS is the method of choice.[3] Its superior sensitivity and selectivity allow for detection down to the sub-ppm level.

Principle of the Method LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity by filtering out matrix interferences.[15]

Causality in Experimental Choices

  • Sample Preparation: A more rigorous sample preparation technique, such as Solid-Phase Extraction (SPE) or a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, may be required to remove matrix components that could cause ion suppression in the MS source.[16][17]

  • Ionization: Positive mode ESI is generally effective for urea-containing compounds.

  • MRM Transitions: The selection of precursor and product ions is critical for selectivity. For ethenylurea (C₃H₆N₂O, MW: 86.09 g/mol ), the protonated molecule [M+H]⁺ at m/z 87.1 would be a likely precursor ion. Fragmentation would likely lead to the loss of isocyanic acid (HNCO), resulting in a prominent product ion.

Experimental Protocol: LC-MS/MS

  • Instrumentation:

    • UPLC or HPLC system

    • Tandem quadrupole mass spectrometer with an ESI source

  • Chemicals and Reagents:

    • As per HPLC-UV method, with the addition of formic acid (LC-MS grade).

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm (UPLC column for better resolution and speed)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A suitable gradient to elute ethenylurea and wash the column (e.g., 2% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions:

      • Primary: 87.1 > 44.1 (Precursor > Product, hypothetical)

      • Confirmatory: 87.1 > 69.1 (Precursor > Product, hypothetical)

  • Sample and Standard Preparation:

    • Prepare standards and samples as in the HPLC-UV method, but at much lower concentrations (e.g., 0.1 to 50 ng/mL).

    • If matrix effects are significant, perform SPE or a liquid-liquid extraction to clean up the sample.

  • Data Analysis:

    • Quantify using the peak area from the primary MRM transition.

    • Confirm the identity of the peak using the secondary MRM transition and retention time matching.

Data Presentation: LC-MS/MS Method Performance

ParameterExpected ValueRationale/Comments
Linearity (r²) > 0.995Essential for accurate trace-level quantification.
Limit of Detection (LOD) ~0.05 ng/mLHigh sensitivity for genotoxic impurity analysis.
Limit of Quantification (LOQ) ~0.15 ng/mLAllows for quantification well below the TTC limit.
Accuracy (% Recovery) 80-120%Wider acceptance criteria are common for trace analysis.
Precision (% RSD) < 15%Reflects the higher variability at trace levels.

Mandatory Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_std Prepare ng/mL Standards inject Inject into UPLC prep_std->inject prep_sample Sample Dissolution spe SPE Cleanup (Optional) prep_sample->spe spe->inject separate Gradient Separation inject->separate ionize ESI+ Ionization separate->ionize mrm MRM Detection ionize->mrm integrate Integrate MRM Peak mrm->integrate quantify Quantify vs. Curve integrate->quantify

Caption: Workflow for trace quantification of ethenylurea by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[18] Due to the low volatility and polar nature of ethenylurea, direct analysis is challenging. However, derivatization can be employed to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Principle of the Method This method involves a chemical reaction (derivatization) to modify the ethenylurea molecule, typically by replacing the active hydrogens on the nitrogen atoms with less polar, more volatile groups (e.g., silylation). The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry.

Causality in Experimental Choices

  • Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice for compounds with active hydrogens, such as ureas. It creates a less polar, more volatile derivative.

  • GC Column: A non-polar or mid-polar column (e.g., DB-5ms) is suitable for separating the derivatized analyte.

  • Detection: Mass spectrometry in Scan mode can be used for initial identification, while Selected Ion Monitoring (SIM) mode provides higher sensitivity for quantification.[18]

Experimental Protocol: GC-MS with Derivatization

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector

    • Mass spectrometer (single quadrupole or ion trap)

  • Chemicals and Reagents:

    • Ethenylurea reference standard

    • BSTFA with 1% TMCS (derivatizing agent)

    • Pyridine or Acetonitrile (reaction solvent)

    • Ethyl acetate (extraction solvent)

  • Derivatization Procedure:

    • Evaporate a known amount of sample or standard solution to dryness under a stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Program: 80 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min).

    • Carrier Gas: Helium, 1 mL/min

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Mode: SIM, monitoring characteristic ions of the derivatized ethenylurea.

  • Data Analysis:

    • Quantify using a calibration curve generated from derivatized standards.

Data Presentation: GC-MS Method Performance

ParameterExpected ValueRationale/Comments
Linearity (r²) > 0.99Good linearity is achievable with a robust derivatization procedure.
Limit of Detection (LOD) ~0.1 µg/mLSensitivity is highly dependent on derivatization efficiency.
Limit of Quantification (LOQ) ~0.4 µg/mLCan provide good sensitivity, often between HPLC-UV and LC-MS/MS.
Accuracy (% Recovery) 85-115%Recovery is influenced by both extraction and derivatization steps.
Precision (% RSD) < 10%Derivatization can introduce additional variability.

Mandatory Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dry_sample Evaporate to Dryness derivatize Derivatize with BSTFA dry_sample->derivatize inject Inject into GC derivatize->inject separate GC Separation inject->separate detect MS Detection (SIM) separate->detect integrate Integrate SIM Ion detect->integrate quantify Quantify vs. Curve integrate->quantify

Caption: Workflow for ethenylurea quantification by GC-MS after derivatization.

Method Selection Guide

Choosing the appropriate analytical method is a critical step that depends on the specific requirements of the analysis.

FeatureHPLC-UVLC-MS/MSGC-MS with Derivatization
Sensitivity ModerateVery HighHigh
Selectivity GoodExcellentExcellent
Primary Use Case Routine QC, higher level impuritiesGenotoxic impurity trace analysisConfirmatory analysis, when LC is not suitable
Sample Throughput HighHighModerate (due to derivatization)
Cost & Complexity LowHighModerate
Robustness HighModerateModerate

Conclusion

The quantification of ethenylurea in pharmaceutical materials is a critical task, driven by the need to control potentially genotoxic impurities to ensure patient safety. While direct, standardized methods are not widely published, robust and reliable analytical protocols can be developed by adapting established techniques for similar polar compounds. This guide provides three such detailed protocols—HPLC-UV for routine analysis, LC-MS/MS for high-sensitivity trace quantification, and GC-MS with derivatization as a viable alternative. The successful implementation of these methods, underpinned by a thorough understanding of the scientific principles and regulatory requirements, will enable researchers and drug development professionals to confidently and accurately monitor and control ethenylurea in their products.

References

  • ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [URL: https://database.ich.org/sites/default/files/ICH_M7_R1_Guideline.pdf]
  • BioSpectra. (2021). GENOTOXIC IMPURITY STATEMENT. [URL: https://biospectra.us/media/wysiwyg/BioSpectra_Genotoxic_Impurity_Statement_UR3220_UR3221_UR3222_UR3223_UR3224_UR3250_UR4205_UR4220.pdf]
  • Columé, A., et al. (2003). Analytical method for the quantitative determination of urinary ethylenethiourea by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(21), 2417-2422. [URL: https://pubmed.ncbi.nlm.nih.gov/14586968/]
  • Pena, A., et al. (2006). Analysis of phenylurea herbicides from plants by GC/MS. Journal of Chromatographic Science, 44(4), 197-202. [URL: https://www.researchgate.
  • Occupational Safety and Health Administration (OSHA). Ethylene Thiourea. [URL: https://www.osha.gov/sites/default/files/methods/t-95-fv-01-9208-m.pdf]
  • Tzovolou, D. N., et al. (2021). Determination of Eight Sulfonylurea Herbicide Residues by LC/MS/MS Using a Sample Separation Technique with Ethyl Acetate. Journal of AOAC International, 104(5), 1362-1369. [URL: https://www.researchgate.
  • U.S. Food and Drug Administration (FDA). (2022). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q3dr2-elemental-impurities]
  • MicroSolv Technology Corporation. Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. [URL: https://www.microsolvtech.com/appnote/111]
  • Veeprho. (2021). Assessment of Genotoxic Impurities. [URL: https://www.veeprho.com/blog/assessment-of-genotoxic-impurities/]
  • Alfa Chemistry. (2025). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. [URL: https://ms-nmr.alfa-chemistry.
  • National Center for Biotechnology Information. GC-MS Analysis of β-Carotene Ethenolysis Products and their Synthesis as Potentially Active Vitamin A Analogues. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8911578/]
  • ResearchGate. (2006). Analytical method for the quantitative determination of urinary ethylenethiourea by liquid chromatography/electrospray ionization tandem mass spectrometry. [URL: https://www.researchgate.
  • National Renewable Energy Laboratory. Preparation of Samples for Compositional Analysis: Laboratory Analytical Procedure (LAP). [URL: https://www.nrel.gov/docs/gen/fy13/42620.pdf]
  • Alminderej, F. M., et al. (2024). Gas Chromatography-Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts and Evaluation of Larvicidal, Antioxidant, and Cytotoxic Activities. Molecules, 29(8), 1778. [URL: https://pubmed.ncbi.nlm.nih.gov/38675598/]
  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/guideline-limits-genotoxic-impurities_en.pdf]
  • Chromatography Forum. (2014). HPLC Method for Quantification of Urea. [URL: https://www.chromforum.org/viewtopic.php?t=26435]
  • Nebot, C., et al. (2022). Identification and Quantification of 29 Active Substances by HPLC–ESI-MS/MS in Lyophilized Swine Manure Samples. Metabolites, 13(1), 32. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864708/]
  • ICH Q3A(R2) Impurities in New Drug Substances. [URL: https://database.ich.org/sites/default/files/Q3A%28R2%29%20Guideline.pdf]
  • ResearchGate. (2007). Analytical methodology for the determination of urea: Current practice and future trends. [URL: https://www.researchgate.net/publication/6530638_Analytical_methodology_for_the_determination_of_urea_Current_practice_and_future_trends]
  • Knorst, M. T., et al. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-1632. [URL: https://pubmed.ncbi.nlm.nih.gov/9260657/]
  • European Compliance Academy. (2018). Specifications and Acceptance Criteria for Impurities: new FDA Principles!. [URL: https://www.gmp-compliance.org/gmp-news/specifications-and-acceptance-criteria-for-impurities-new-fda-principles]
  • Li, J., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(19), 6292. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9573319/]
  • Woldemariam, G., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 74(1), 2-14. [URL: https://pubmed.ncbi.nlm.nih.gov/31209168/]
  • KAUST Repository. (2022). GC-MS based metabolomics and lipidiomics analyses of selected freshwater green macroalgae. [URL: https://repository.kaust.edu.sa/handle/10754/676378]
  • EPFL. Elemental Analysis – Sample preparation. [URL: https://www.epfl.ch/labs/isic/analytical-services-isic/elemental_analysis/]
  • Pharmaceutical Methods. (2023). Analytical Strategies for Atenolol Quantification in Pharmaceuticals. [URL: https://www.hilarispublisher.
  • Al-Mijalli, S. H., et al. (2024). Gas Chromatography–Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts and Evaluation of Larvicidal, Antioxidant, and Cytotoxic Activities. Molecules, 29(8), 1778. [URL: https://www.mdpi.com/1420-3049/29/8/1778]
  • Google Patents. (2008). CN101122589A - Urea and its impurity high performance liquid chromatography analysis method. [URL: https://patents.google.
  • International Journal of Pharmaceutical Research & Applications. (2021). A Brief Review on Genotoxic impurities in Pharmaceuticals. [URL: https://ijpra.com/index.php/journal/article/view/284]
  • European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-3-b-r2-impurities-new-drug-products-step-5_en.pdf]
  • The University of Hong Kong. SAMPLE PREPARATION TECHNIQUES. [URL: https://www.emunit.hku.hk/document/procedure_booklet_2004.pdf]
  • ResearchGate. (2022). Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. [URL: https://www.researchgate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Vinylurea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-vinylurea. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile monomer. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of N-vinylurea. Our approach is rooted in explaining the causality behind experimental choices to empower you to not only solve immediate issues but also to proactively optimize your synthetic protocols.

I. Understanding the Landscape of N-Vinylurea Synthesis

N-vinylurea is a valuable building block in polymer chemistry and organic synthesis due to its unique combination of a vinyl group and a urea moiety. However, its synthesis can be accompanied by several side reactions that can significantly impact yield and purity. The most common synthetic routes involve the vinylation of urea with acetylene or the reaction of urea with a vinylating agent like vinyl acetate. Understanding the potential pitfalls of these methods is the first step toward a successful synthesis.

This guide will focus on troubleshooting the most prevalent side reactions:

  • Polymerization of the N-vinylurea monomer.

  • Formation of N,N'-divinylurea .

  • Hydrolysis of the vinyl group.

  • Byproducts from the thermal decomposition of urea .

II. Troubleshooting Guide & FAQs

Polymerization: The Persistent Challenge

Question: My reaction mixture becomes viscous, and I'm isolating a solid that is insoluble in common organic solvents. What is happening and how can I prevent it?

Answer: This is a classic sign of polymerization of your N-vinylurea product. The vinyl group is susceptible to radical, cationic, and anionic polymerization, which can be initiated by heat, light, or impurities.

Causality: The double bond in N-vinylurea is activated by the adjacent nitrogen atom, making it prone to polymerization. This can be a significant issue during the reaction itself, but it is particularly problematic during purification, especially if distillation is used.

  • Inhibitor Addition: The most effective way to prevent polymerization is to introduce a radical inhibitor into your reaction mixture and during purification.

    • During Reaction: Add a small amount (0.1-0.5 mol%) of a radical inhibitor like hydroquinone, 4-methoxyphenol (MEHQ), or butylated hydroxytoluene (BHT) to the reaction mixture.

    • During Work-up and Purification: Ensure that all solvents used for extraction and purification are also treated with an inhibitor. If you are performing a distillation, it is crucial to add a non-volatile inhibitor to the distillation pot.

  • Temperature Control: Keep the reaction and purification temperatures as low as possible. High temperatures can initiate thermal polymerization. For distillations, use a high-vacuum setup to lower the boiling point of N-vinylurea.

  • Exclusion of Air: While counterintuitive for radical reactions, in some cases, the presence of oxygen can lead to the formation of peroxides, which can act as initiators. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Experimental Protocol: Inhibiting Polymerization during Distillation

  • To the crude N-vinylurea, add a non-volatile polymerization inhibitor such as copper(I) chloride or hydroquinone (approximately 0.1% by weight).

  • Set up a vacuum distillation apparatus. Ensure all joints are well-sealed to maintain a high vacuum.

  • Heat the distillation flask gently using an oil bath to avoid localized overheating.

  • Collect the N-vinylurea distillate in a receiving flask that has been pre-treated with a small amount of a volatile inhibitor like BHT.

  • Store the purified N-vinylurea in a cool, dark place with an inhibitor.

Formation of N,N'-Divinylurea: The Double Addition Problem

Question: My final product shows two sets of vinyl proton signals in the 1H NMR spectrum, and the mass spectrum has a peak corresponding to a higher molecular weight than expected. Why is this happening?

Answer: You are likely forming N,N'-divinylurea as a significant byproduct. This occurs when both nitrogen atoms of the urea molecule are vinylated.

Causality: Urea has two nucleophilic nitrogen atoms. In the presence of a vinylating agent like acetylene, both nitrogens can react, leading to the formation of the disubstituted product. The reaction conditions, particularly the stoichiometry of the reactants, play a crucial role.

  • Stoichiometric Control: Use a molar excess of urea relative to the vinylating agent. This will statistically favor the monosubstitution product. A common starting point is a 2:1 to 3:1 molar ratio of urea to the vinylating agent.

  • Controlled Addition: Add the vinylating agent slowly to a solution or slurry of urea. This maintains a high concentration of urea relative to the vinylating agent throughout the reaction, further suppressing the formation of the divinylated product.

  • Reaction Time and Temperature: Monitor the reaction progress carefully using techniques like TLC or GC-MS. Over-extended reaction times or excessively high temperatures can promote the second vinylation.

Table 1: Effect of Reactant Ratio on Product Distribution

Molar Ratio (Urea:Acetylene)Approximate Yield of N-VinylureaApproximate Yield of N,N'-Divinylurea
1:1ModerateSignificant
2:1GoodLow
3:1HighTrace
Hydrolysis: The Unwanted Addition of Water

Question: I'm observing the formation of acetaldehyde and unreacted urea in my reaction mixture. What is the cause?

Answer: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the vinyl group in your N-vinylurea product. This reaction cleaves the vinyl group, regenerating urea and producing acetaldehyde.

Causality: The vinyl ether-like character of the N-vinyl group makes it susceptible to hydrolysis. The reaction is catalyzed by both acids and bases.

  • Anhydrous Conditions: Ensure that all your starting materials and solvents are rigorously dried. Use anhydrous solvents and dry your urea before use.

  • Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Neutral Work-up: During the work-up, use neutral water to wash the organic phase and avoid acidic or basic washes if possible. If an acid or base wash is necessary, perform it quickly and at a low temperature.

HydrolysisMechanism

Byproducts from Urea's Thermal Decomposition

Question: My reaction at high temperature is producing biuret and other unexpected byproducts. How can I avoid this?

Answer: Urea can decompose at elevated temperatures to form isocyanic acid and ammonia. The isocyanic acid can then react with unreacted urea to form biuret and other condensation products.[1]

Causality: The thermal decomposition of urea is a well-known process that begins to occur at temperatures above its melting point (133 °C).

  • Lower Reaction Temperature: If your synthetic route allows, perform the reaction at a lower temperature.

  • Catalyst Choice: Utilize a catalyst that allows for lower reaction temperatures. For example, in the vinylation with acetylene, certain metal catalysts can facilitate the reaction under milder conditions.

  • Reaction Time: Minimize the reaction time at elevated temperatures to reduce the extent of urea decomposition.

UreaDecomposition

III. Purification Strategies

Question: How can I effectively purify my N-vinylurea product from the various side products?

Answer: The choice of purification method depends on the nature of the impurities.

  • Crystallization: If N-vinylurea is a solid and the impurities have different solubilities, recrystallization is an excellent method for purification.[2] It is particularly effective at removing polymeric byproducts, which are often insoluble.

  • Column Chromatography: For small-scale purifications and for separating compounds with similar polarities, such as N-vinylurea and N,N'-divinylurea, column chromatography on silica gel can be effective.

  • Vacuum Distillation: This method is suitable for larger quantities but must be performed with extreme care to avoid polymerization.[3] The use of a non-volatile inhibitor is mandatory.

Experimental Protocol: Purification by Recrystallization

  • Dissolve the crude N-vinylurea in a minimum amount of a hot solvent (e.g., ethyl acetate, toluene).

  • If insoluble polymeric material is present, perform a hot filtration to remove it.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

IV. Summary of Key Troubleshooting Points

IssuePrimary Cause(s)Key Solutions
Polymerization Heat, light, impuritiesAdd inhibitors, use low temperatures, inert atmosphere
N,N'-Divinylurea Incorrect stoichiometryUse excess urea, slow addition of vinylating agent
Hydrolysis Presence of waterUse anhydrous conditions, neutral work-up
Urea Decomposition High reaction temperatureLower reaction temperature, use efficient catalyst

TroubleshootingFlowchart

V. References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • U.S. Patent 5,959,148. (1999). Purification process of N-vinylformamide.

  • Trofimov, B. A., & Gusarova, N. K. (2006). Acetylene and its derivatives in organic synthesis. Russian Chemical Reviews, 75(11), 931–951.

  • Scholl, M., Ding, S., Lee, C. W., & Grubbs, R. H. (1999). In Situ Metathesis of an Allyl Group as a Method for Generating a Parent N-Heterocyclic Carbene. Organic Letters, 1(6), 953–956.

  • U.S. Patent 2,533,172. (1950). Hydrolysis of vinyl ethers.

  • Shostakovskii, M. F., & Khomutov, A. M. (1953). Vinylation of urea and some of its derivatives. Izvestiya Akademii Nauk SSSR, Otdelenie Khimicheskikh Nauk, (5), 924-930.

  • U.S. Patent 2,840,566. (1958). Preparation of nu-vinyl ethylene urea compounds.

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2007). John Wiley & Sons, Inc.

  • Ullmann's Encyclopedia of Industrial Chemistry. (2000). Wiley-VCH.

  • Clay, J. P., & Vedejs, E. (2011). Geometry-selective synthesis of E or Z N-vinyl ureas (N-carbamoyl enamines). The Journal of Organic Chemistry, 76(11), 4567-4573. [Link]

  • Patai, S. (Ed.). (1977). The Chemistry of Amides. John Wiley & Sons.

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (2007). John Wiley & Sons.

  • Schaber, P. M., Colson, J., Higgins, S., Thielen, D., Anspach, B., & Brauer, J. (2004). Thermal decomposition (deammoniation) of urea to cyanuric acid, ammelide, ammeline, and melamine. Thermochimica Acta, 424(1-2), 131-142. [Link]

  • Armarego, W. L., & Chai, C. L. (2012). Purification of laboratory chemicals. Butterworth-Heinemann.

Sources

Technical Support Center: Stabilizing Vinylurea Against Premature Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for vinylurea. This guide is designed to provide in-depth technical assistance to researchers and professionals working with this monomer. Premature polymerization is a common challenge that can lead to loss of valuable material, experimental failure, and safety hazards. Here, we address specific issues you may encounter and provide troubleshooting protocols and frequently asked questions to ensure the stability and integrity of your vinylurea.

Introduction: The Challenge of Vinylurea Stability

Vinylurea, a reactive vinyl monomer, is susceptible to spontaneous polymerization, a process that can be initiated by heat, light, or the presence of contaminants. This guide provides a framework for understanding and mitigating these risks. The vinyl group is prone to free-radical polymerization, an exothermic chain reaction that, if uncontrolled, can propagate rapidly. The urea functionality may also influence the monomer's stability, particularly its sensitivity to pH and potential for hydrogen bonding interactions.

This document is structured to provide practical, actionable advice. We begin with a troubleshooting guide for common problems, followed by a comprehensive FAQ section. Detailed experimental protocols and visual diagrams are included to clarify key processes and concepts.

Troubleshooting Guide: Addressing Premature Polymerization Events

This section is designed to help you diagnose and resolve issues related to the unexpected polymerization of vinylurea.

Issue 1: Increased Viscosity or Solidification of Vinylurea During Storage
  • Question: I opened my container of vinylurea, which was supposed to be a crystalline solid/liquid, and found that it has become viscous, gelatinous, or has completely solidified. What happened, and what should I do?

  • Answer: This is a clear indication of premature polymerization. The vinyl groups of the monomer have reacted to form polymer chains, leading to an increase in viscosity and eventual solidification.

    • Immediate Actions:

      • Do not attempt to use the material. The monomer is no longer pure, and its use will lead to inaccurate and unreliable experimental results.

      • Safely dispose of the polymerized material according to your institution's hazardous waste disposal guidelines.

      • Review your storage conditions. This is the most critical step to prevent recurrence. Compare your current practices with the recommended storage protocols outlined in the FAQ section of this guide.

    • Root Cause Analysis:

      • Elevated Temperature: Has the material been exposed to heat sources or stored in a location with fluctuating temperatures? Heat is a primary initiator of free-radical polymerization.

      • Light Exposure: Was the container transparent or stored in an area exposed to natural or artificial light? UV light can generate free radicals that initiate polymerization.

      • Contamination: Could the monomer have been contaminated with acids, bases, metal salts, or other reactive species? Such impurities can act as catalysts.

      • Inhibitor Depletion: Was the monomer stored for an extended period? Polymerization inhibitors are consumed over time, and their depletion can leave the monomer unprotected.

Issue 2: Polymerization Occurs During an Experiment Before Initiation
  • Question: My vinylurea started to polymerize in the reaction vessel before I added the initiator. What could be causing this?

  • Answer: This suggests the presence of an unintended initiator or reaction conditions that favor spontaneous polymerization.

    • Immediate Actions:

      • Safely quench the reaction if possible and necessary.

      • Carefully clean all glassware and equipment that came into contact with the monomer.

    • Root Cause Analysis:

      • Contaminated Glassware or Reagents: Ensure all glassware is scrupulously clean and that solvents and other reagents are free from impurities that could initiate polymerization.

      • Inhibitor Removal: If you removed the inhibitor from the vinylurea before the experiment, the uninhibited monomer is highly reactive. It should be used immediately after purification.

      • Reaction Temperature: Is the reaction being run at an elevated temperature that could be causing thermal self-initiation?

      • Atmosphere: Was the reaction set up under an inert atmosphere? The presence of oxygen can sometimes contribute to the formation of peroxides, which can act as initiators, although some inhibitors require oxygen to function effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of vinylurea.

Storage and Handling
  • Question: What are the ideal storage conditions for vinylurea to prevent premature polymerization?

  • Answer: Proper storage is the most effective way to maintain the stability of vinylurea.

    • Temperature: Store in a cool, dark, and well-ventilated area. Recommended storage temperatures are typically between 2-8°C. Avoid repeated freeze-thaw cycles.

    • Light: Protect from light by using an amber or opaque container and storing it in a dark location.

    • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This is particularly important if the inhibitor present does not require oxygen to function.

    • Inhibitor: Ensure that the vinylurea contains an appropriate polymerization inhibitor at the recommended concentration.

  • Question: How should I handle vinylurea safely?

  • Answer: Always handle vinylurea in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Inhibitors
  • Question: What are polymerization inhibitors, and how do they work?

  • Answer: Polymerization inhibitors are chemical compounds added to monomers in small quantities to prevent premature polymerization.[1] They function by scavenging free radicals that initiate the polymerization chain reaction.[2] Common classes of inhibitors for vinyl monomers include phenolic compounds (like hydroquinone and its ethers) and nitroxides.[2]

  • Question: What are some common inhibitors used for vinyl monomers, and what are their typical concentrations?

  • InhibitorAbbreviationTypical Concentration (ppm)Notes
    HydroquinoneHQ50 - 200Effective, but can sublime and may need to be removed before polymerization.
    4-Methoxyphenol (Monomethyl ether of hydroquinone)MEHQ10 - 100Common and effective. Requires oxygen to function optimally.
    4-tert-ButylcatecholTBC10 - 50Requires the presence of oxygen to be effective.
    PhenothiazinePTZ100 - 500Effective at higher temperatures.
  • Question: My experiment is sensitive to the inhibitor present in the vinylurea. How can I remove it?

  • Answer: Inhibitors can typically be removed by distillation or by passing the monomer through a column of a suitable adsorbent.[3]

    • Distillation: Vacuum distillation is often used, but care must be taken as heating can promote polymerization.[3] It is crucial to perform the distillation at the lowest possible temperature and pressure.

    • Column Chromatography: Passing a solution of the monomer through a column packed with activated basic alumina is a common and effective method for removing phenolic inhibitors.

    Important: Uninhibited vinylurea is highly reactive and should be used immediately after purification. Do not store uninhibited monomer.

Stability and Reactivity
  • Question: How does pH affect the stability of vinylurea?

  • Answer: The urea functionality in vinylurea contains nitrogen atoms with lone pairs of electrons, making them susceptible to protonation under acidic conditions. While specific studies on vinylurea are limited, related compounds like poly(N-vinylformamide) show that the amide linkage can be hydrolyzed under both acidic and basic conditions.[4] It is plausible that extreme pH values could lead to the degradation of the urea group, potentially generating species that could affect polymerization or the final polymer properties. It is recommended to maintain a neutral pH environment when working with vinylurea unless the experimental design requires otherwise.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors using an Alumina Column

This protocol describes a standard method for removing common phenolic inhibitors like MEHQ or HQ from vinylurea before use in polymerization.

Materials:

  • Vinylurea containing inhibitor

  • Activated basic alumina (Brockmann I)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran, THF)

  • Glass chromatography column with a stopcock

  • Glass wool or cotton

  • Sand (optional)

  • Collection flask, oven-dried

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Prepare the Column:

    • Ensure all glassware is clean and oven-dried.

    • Insert a small plug of glass wool or cotton into the bottom of the chromatography column.

    • (Optional) Add a small layer of sand on top of the glass wool.

    • In a fume hood, carefully add the activated basic alumina to the column to the desired height (a 10-15 cm bed is often sufficient for small-scale purifications).

    • Gently tap the column to ensure even packing.

  • Prepare the Monomer Solution:

    • Dissolve the vinylurea in a minimal amount of anhydrous solvent.

  • Purification:

    • Carefully load the vinylurea solution onto the top of the alumina column.

    • Open the stopcock and begin collecting the eluent in the oven-dried collection flask.

    • Elute the monomer using additional anhydrous solvent. The inhibitor will adsorb to the alumina, often appearing as a colored band at the top of the column.

    • Collect the purified monomer solution under an inert atmosphere if possible.

  • Solvent Removal:

    • Remove the solvent from the purified monomer solution using a rotary evaporator. Use minimal heat to avoid thermal polymerization.

  • Immediate Use:

    • Use the purified, uninhibited vinylurea immediately. Do not attempt to store it.

Visualization of Key Concepts

Diagram 1: Free-Radical Polymerization of Vinylurea

This diagram illustrates the three key stages of free-radical polymerization: initiation, propagation, and termination.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radical (R•) I->R Heat/Light RM Initiated Monomer (R-M•) R->RM Reacts with M Vinylurea Monomer (M) M->RM RM1 R-M• RM2 R-M-M• RM1->RM2 M1 M M1->RM2 RMn R-(M)n-M• RM2->RMn Chain Growth Mn nM Mn->RMn RMn1 R-(M)n-M• P Stable Polymer RMn1->P RMn2 R-(M)m-M• RMn2->P Combination or Disproportionation

Caption: The process of free-radical polymerization of vinylurea.

Diagram 2: Troubleshooting Workflow for Premature Polymerization

This flowchart provides a logical sequence of steps to diagnose and address premature polymerization issues.

G start Premature Polymerization Observed (Increased Viscosity/Solidification) check_storage Review Storage Conditions: - Temperature > 8°C? - Exposed to Light? - Container Open? start->check_storage improper_storage Action: Dispose of Material. Correct Storage Practices. (Store at 2-8°C, in dark, under inert gas) check_storage->improper_storage Yes check_contamination Review Handling & Experimental Setup: - Contaminated Glassware/Reagents? - Unintended Heat Source? - Inhibitor Removed but Not Used Immediately? check_storage->check_contamination No end_good_practice Implement Preventative Measures for Future Experiments improper_storage->end_good_practice contamination_source Action: Safely Quench Reaction. Thoroughly Clean Equipment. Purify Reagents. Use Uninhibited Monomer Immediately. check_contamination->contamination_source Yes check_contamination->end_good_practice No contamination_source->end_good_practice

Caption: A workflow for troubleshooting premature vinylurea polymerization.

References

  • Analytical Techniques in Stability Testing. (2024). Separation Science. Retrieved from [Link]

  • Gu, L., Zhu, S., & Hrymak, A. N. (2002). Acidic and Basic Hydrolysis of Poly(N‐vinylformamide). Journal of Applied Polymer Science, 86(13), 3412-3419.
  • US Patent 6,447,649 B1. (2002).
  • VINYL NEODECANOATE. Ataman Kimya. Retrieved from [Link]

  • US Patent 5,959,148 A. (1999).
  • Clayden, J., & Watson, D. W. (2011). Geometry-selective synthesis of E or Z N-vinyl ureas (N-carbamoyl enamines). Organic & Biomolecular Chemistry, 9(8), 2685-2692.
  • EP 1857439 A1. (2007). Method for purifying aqueous urea solution.
  • Relation Between Reactivities of Vinyl Monomers and Their NMR Spectra. (2014).
  • Acidic and Basic Hydrolysis of Poly N Vinylformamide. (2002). Journal of Applied Polymer Science.
  • White, T. J., Liechty, W. B., & Guymon, C. A. (2007).
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America.
  • Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. (2023). Molecules.
  • Thermal, Mechanical and Chemical Analysis of Poly(vinyl alcohol) Multifilament and Braided Yarns. (2022). Polymers.
  • US Patent 3,696,050 A. (1972).
  • US Patent 2,663,731 A. (1953).
  • Purifying reagents before use? (2016). ResearchGate. Retrieved from [Link]

  • Park, S., & Yoon, H. (2004). Acid-Catalyzed Hydrolysis Reaction of Poly(vinyl acetate). Journal of the Korean Chemical Society, 48(5), 533-536.
  • EP 3738951 A1. (2020). Polymerization inhibitor for N-vinyl pyrrolidone monomer and use thereof.
  • Technique Series: Recrystallization (urea as an example). (2016). YouTube. Retrieved from [Link]

  • Synthesis and characterization of poly(vinyl alcohol)/ethylene glycol /silica hybrids. Thermal analysis and ft-ir study. (2005). Journal of the Serbian Chemical Society.
  • Synthesis of Poly(N‐vinylamide)s and Poly(vinylamine)s and Their Block Copolymers by Organotellurium‐Mediated Radical Polymerization. (2017).
  • Characteristics of the Alkaline Hydrolysis of N-Vinyl and Acrylic Polymers. (2021). Polymers.
  • Trends in Analytical chemistry. (2012). TrAC Trends in Analytical Chemistry.
  • Vinyl monomer and aniline copolymerization? (2021). ResearchGate. Retrieved from [Link]

  • CONTROLLED SYNTHESIS OF VINYL AMINE POLYMERS BY RAFT TECHNIQUE. (2008). e-Polymers.
  • How do you purify N-vinylpyrrolidinone? (2014). ResearchGate. Retrieved from [Link]

  • How Do Polymerization Inhibitors Work? (2023). YouTube. Retrieved from [Link]

  • Eco-friendly, stability indicating analytical method for simultaneous determination of Bupropion and Naltrexone. (2024). Journal of Composition Theory.
  • Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. (2021). Polymers.
  • The products of acid hydrolysis of N–vinyl–2–pyrrolidone, according to... (1980). Journal of Polymer Science: Polymer Chemistry Edition.
  • How Is PVAc Synthesized? (2023). YouTube. Retrieved from [Link]

  • N-Vinylcaprolactam. PubChem. Retrieved from [Link]

  • Cyanoacetylurea as a Thermal Stabilizer for Poly(vinyl chloride). (2019). Journal of Vinyl and Additive Technology.

Sources

Technical Support Center: Characterization of Poly(ethenylurea)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of poly(ethenylurea). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this unique polymer. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity and accuracy of your experimental results.

Section 1: General Troubleshooting & Sample Preparation

The cornerstone of successful polymer characterization is appropriate sample preparation. Poly(ethenylurea) presents unique challenges primarily due to its strong intermolecular hydrogen bonding, which significantly impacts its solubility.

FAQ 1: My poly(ethenylurea) sample won't dissolve in common organic solvents. What should I do?

Answer:

The poor solubility of poly(ethenylurea) in many common solvents is a well-known challenge and is primarily due to the high density of urea groups, which leads to extensive hydrogen bonding. This network of hydrogen bonds holds the polymer chains together tightly, making it difficult for solvent molecules to penetrate and solvate the polymer.

Troubleshooting Steps:

  • Solvent Selection: Start with highly polar aprotic solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often the most effective solvents for polyureas.[1][2] If solubility is still an issue, consider more aggressive solvent systems. For some solvent-resistant polymers, hexafluoroisopropanol (HFIP) with a small amount of a salt like potassium trifluoroacetate can be effective, particularly for GPC/SEC analysis.[3]

  • Heating: Gently heating the mixture can increase the kinetic energy of both the solvent and polymer molecules, helping to overcome the energy barrier of the hydrogen bonds. We recommend starting at 40-60 °C and gradually increasing the temperature if necessary. Be cautious, as excessive heat can cause polymer degradation.

  • Agitation: Continuous and vigorous stirring or sonication can aid in the dissolution process by physically breaking down polymer aggregates and increasing the surface area available for solvent interaction.

  • Time: Be patient. Complete dissolution of high molecular weight or highly crystalline poly(ethenylurea) can take several hours or even overnight.

Experimental Protocol: Optimizing Poly(ethenylurea) Dissolution
  • Initial Screening:

    • Weigh 10 mg of your poly(ethenylurea) sample into three separate vials.

    • Add 1 mL of DMSO to the first vial, 1 mL of DMF to the second, and 1 mL of THF to the third.

    • Stir all three vials at room temperature for 1 hour. Observe for complete dissolution, swelling, or no change.

  • Thermal Enhancement:

    • For the vials that did not show complete dissolution, place them in a heating block at 50 °C.

    • Continue stirring and observe for another 2 hours.

  • Sonication:

    • If the polymer is still not dissolved, place the vials in a sonicator bath for 30-minute intervals.

    • Check for visual clarity of the solution between intervals.

Section 2: Molecular Weight Determination (GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. However, the unique properties of poly(ethenylurea) can lead to several analytical challenges.

FAQ 2: I'm getting inconsistent or non-reproducible results from my GPC/SEC analysis of poly(ethenylurea). What are the likely causes?

Answer:

Inconsistent GPC/SEC results for poly(ethenylurea) often stem from issues with solubility and interactions between the polymer and the stationary phase of the column. For GPC/SEC to provide accurate data, the separation mechanism must be based solely on the hydrodynamic volume of the polymer in solution, not on chemical interactions with the column packing.[4]

Troubleshooting Workflow:

Sources

Validation & Comparative

The Ethenylurea Scaffold: A Comparative Guide to Biological Activity in N-Substituted Urea Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of medicinal chemistry, the urea scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic accessibility and ability to form crucial hydrogen bond interactions with biological targets have cemented its importance in drug design.[1] This guide delves into the biological activity of ethenylurea (also known as N-vinylurea) and its analogs, providing a comparative analysis grounded in experimental data to illuminate the structure-activity relationships that govern their therapeutic potential. While direct and extensive research on ethenylurea itself is limited, by examining its structural analogs, we can infer and contextualize its potential biological profile.

The Urea Backbone: A Privileged Scaffold in Medicinal Chemistry

The urea functional group is a key structural motif in a vast array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory effects.[2][3][4] The two nitrogen atoms of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor, enabling these molecules to bind with high affinity to various biological receptors.

Ethenylurea: An Unsaturated Moiety with Untapped Potential

Ethenylurea is a simple N-substituted urea characterized by the presence of a vinyl group attached to one of the nitrogen atoms. This unsaturated moiety introduces unique electronic and steric properties compared to its saturated alkyl or aryl counterparts. While ethenylurea is primarily recognized as a monomer in specialty polymer applications for adhesives, resins, and coatings, its biological activities are less explored.[] However, the presence of the vinyl group in other pharmacologically active compounds suggests its potential to modulate biological activity. For instance, vinyl sulfone derivatives have shown potent anti-tumor activities.[6]

Comparative Biological Activities of N-Substituted Urea Analogs

To understand the potential of ethenylurea, we will compare the biological activities of different classes of N-substituted urea analogs. The nature of the substituent on the nitrogen atom plays a critical role in determining the compound's efficacy and spectrum of activity.

Antimicrobial Activity

Urea derivatives are a well-established class of antimicrobial agents.[4] The antimicrobial efficacy is significantly influenced by the nature of the N-substituent.

Table 1: Comparative Antimicrobial Activity of N-Substituted Urea Analogs

Compound ClassSubstituent TypeTarget Organism(s)Activity Metric (e.g., MIC, % Inhibition)Reference
Aryl Ureas Phenyl, substituted phenylAcinetobacter baumannii, Staphylococcus aureus, Escherichia coliModerate to excellent growth inhibition. Adamantyl urea adduct showed 94.5% inhibition against A. baumannii.[4]
Thiourea Analogs Aryl, HeteroarylKlebsiella pneumoniae, Escherichia coliMIC values ranging from 36 µM to 100 µM against multidrug-resistant strains.[2]
Halovinylglycine Derivatives ChlorovinylGram-positive bacteria, including MRSAGood activity, suggesting potential for vinyl-containing structures.[7]

From the available data, it is evident that lipophilic and aromatic substituents on the urea nitrogen can enhance antimicrobial activity. While direct data for ethenylurea is lacking, the activity of other vinyl-containing compounds like halovinylglycines suggests that the vinyl group could contribute to antimicrobial effects.[7]

Anticancer Activity

The urea scaffold is a prominent feature in many approved and investigational anticancer drugs. The N-substituent is a key determinant of the mechanism of action and potency.

Table 2: Comparative Anticancer Activity of N-Substituted Urea Analogs

Compound ClassSubstituent TypeCancer Cell Line(s)Activity Metric (e.g., IC50)Mechanism of ActionReference
Diaryl Ureas Substituted phenylHT-29, A549IC50 values in the low micromolar range.VEGFR-2 inhibition[8]
Vinyl Sulfone Derivatives VinylVarious cancer cell linesIC50 values ranging from 0.128 to 0.606 µM.Microtubule polymerization inhibition[6]
Amidoximes (Hydroxyurea Analogs) Formyl, AcetylL1210 and P388 leukemiaActive against leukemia cell lines.Not specified[9]
Ethylenediurea Derivatives Aryl carbamateMDA-MB-231, A-375, U-87 MGInhibition of proliferation by 70-90%.A2AR adenosine receptor target[10]

The data strongly suggests that N-substituents play a crucial role in the anticancer properties of urea derivatives. The potent activity of vinyl sulfone derivatives highlights the potential of the vinyl group in designing novel anticancer agents.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of N-substituted ureas is governed by several factors related to the substituent:

  • Lipophilicity: Increased lipophilicity of the substituent often leads to enhanced cell membrane permeability and, consequently, better antimicrobial and anticancer activity.

  • Electronic Effects: The electronic nature of the substituent (electron-donating or electron-withdrawing) can influence the hydrogen bonding capacity of the urea moiety and its interaction with target proteins.

  • Steric Factors: The size and shape of the substituent can dictate the binding affinity and selectivity towards a specific biological target.

The vinyl group in ethenylurea is a small, planar, and moderately lipophilic substituent. Its electron-withdrawing nature could influence the electronic distribution within the urea core, potentially modulating its binding properties.

SAR_Urea_Derivatives cluster_0 Urea Core cluster_1 N-Substituent (R) cluster_2 Biological Activity Urea R-NH-(C=O)-NH2 Alkyl Alkyl (e.g., Methyl, Ethyl) - Saturated, Lipophilic Urea->Alkyl Influences Aryl Aryl (e.g., Phenyl) - Aromatic, Bulky Urea->Aryl Influences Ethenyl Ethenyl (Vinyl) - Unsaturated, Planar Urea->Ethenyl Influences Antimicrobial Antimicrobial Alkyl->Antimicrobial Aryl->Antimicrobial Anticancer Anticancer Aryl->Anticancer Enzyme_Inhibition Enzyme_Inhibition Aryl->Enzyme_Inhibition Ethenyl->Anticancer Potential

Caption: Structure-Activity Relationship of N-Substituted Ureas.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key biological assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

Protocol:

  • Preparation of Inoculum: Culture the microbial strains overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compound.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Test Compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Add Solubilizing Agent E->F G 7. Measure Absorbance F->G H 8. Calculate IC50 Value G->H

Caption: Workflow for MTT Assay to Determine Anticancer Activity.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of ethenylurea is currently sparse, a comparative analysis of its structural analogs provides valuable insights into its potential. The presence of the vinyl group, as seen in other biologically active molecules, suggests that ethenylurea and its derivatives could exhibit interesting antimicrobial and anticancer properties.

Future research should focus on the synthesis and systematic biological evaluation of ethenylurea and a series of its derivatives. Such studies will be crucial to elucidate the specific contributions of the vinyl moiety to the biological activity and to explore the full therapeutic potential of this underexplored chemical space. The protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations.

References

  • Li, W., et al. (2018). Discovery of novel vinyl sulfone derivatives as anti-tumor agents with microtubule polymerization inhibitory and vascular disrupting activities. European Journal of Medicinal Chemistry, 157, 1068-1080. [Link]

  • Yıldırım, S., et al. (2014). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 19(7), 9800-9818. [Link]

  • Çevik, U. A., et al. (2022). Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. Molecules, 27(19), 6296. [Link]

  • Yadav, M. R., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Antibiotics, 8(4), 185. [Link]

  • Foye, W. O., et al. (1976). Antineoplastic agents. 1. N-Protected vinyl, 1,2-dihaloethyl, and cyanomethyl esters of phenylalanine. Journal of Medicinal Chemistry, 19(5), 639-642. [Link]

  • Adam, G. C., et al. (1979). Antitumor activity of amidoximes (hydroxyurea analogs) in murine tumor systems. Journal of Pharmaceutical Sciences, 68(6), 784-786. [Link]

  • Spasov, A. A., et al. (2022). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Molecules, 27(3), 1035. [Link]

  • Thornalley, P. J. (2003). The glyoxalase system: new developments towards functional characterization of a metabolic pathway fundamental to biological life. Biochemical Journal, 371(Pt 1), 1–11. [Link]

  • Taha-Abdelaziz, K., et al. (2023). Antimicrobial Activities and Biofilm Inhibition Properties of Trigonella foenumgraecum Methanol Extracts against Multidrug-Resistant Staphylococcus aureus and Escherichia coli. Antibiotics, 12(3), 515. [Link]

  • Piras, M., et al. (2021). Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. Pharmaceuticals, 14(8), 786. [Link]

  • Shah, P., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Journal of Medicinal Chemistry, 66(2), 1185–1207. [Link]

  • Chevalier, J., et al. (1993). Antibacterial activities of fluorovinyl- and chlorovinylglycine and several derived dipeptides. Antimicrobial Agents and Chemotherapy, 37(5), 1153–1155. [Link]

  • Di Capua, A., et al. (2020). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Advances, 10(42), 25032–25056. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.